molecular formula C7H6N2S B146337 2-thiophen-2-yl-1H-imidazole CAS No. 136103-77-0

2-thiophen-2-yl-1H-imidazole

Cat. No.: B146337
CAS No.: 136103-77-0
M. Wt: 150.2 g/mol
InChI Key: UZLSJAUHCCPJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophen-2-yl-1H-imidazole is a key heterocyclic building block in medicinal chemistry and pharmacology research. This compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules, particularly in the development of ligands for central nervous system (CNS) targets. Its core structure, featuring an imidazole ring linked to a thiophene moiety, is of significant interest in the exploration of new therapeutic strategies for challenging neurodegenerative conditions. Scientific investigations into structurally analogous compounds, specifically 2-(benzo[b]thiophen-2-yl)-1H-imidazole, have demonstrated promising affinity for imidazoline I 2 receptors (I 2 -IRs) . Modulation of I 2 -IRs is an emerging and active area of research for diseases such as Alzheimer's and Parkinson's, with studies showing that selective ligands can produce neuroprotective effects, reduce neuroinflammation, and ameliorate cognitive deficits in preclinical models . Furthermore, the imidazole-thiophene architecture is a valuable precursor in coordination chemistry, used to synthesize metal complexes for various applications, including the study of potential anticancer agents . Researchers utilize this compound to create new molecular entities aimed at understanding disease mechanisms and identifying potential lead compounds. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSJAUHCCPJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401615
Record name 2-thiophen-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136103-77-0
Record name 2-thiophen-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 2-thiophen-2-yl-1H-imidazole. This molecule, possessing both thiophene and imidazole moieties, is of significant interest in medicinal chemistry due to the established biological activities of these two pharmacophores.[1][2][3] This guide consolidates predicted and experimental data on its chemical and physical properties, outlines representative experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its investigation in a drug discovery context. All quantitative data is presented in tabular format for clarity and comparative analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key experimental and computationally predicted properties for this compound.

Identification and Structural Properties
PropertyValueSource
IUPAC Name 2-(thiophen-2-yl)-1H-imidazole-
CAS Number 136103-77-0[4][5]
Molecular Formula C₇H₆N₂S[6]
Molecular Weight 150.20 g/mol [6]
Canonical SMILES C1=CSC(=C1)C2=NCN=C2-
Tabulated Physicochemical Data

This table presents a mix of experimental and predicted values to provide a comprehensive profile.

PropertyValueData TypeSource(s)
Melting Point 196-197 °CExperimental[4]
Boiling Point 363.7 ± 15.0 °CPredicted[4]
Density 1.297 ± 0.06 g/cm³Predicted[4]
pKa 13.08 ± 0.10Predicted[4]
XLogP3-AA 1.4Computed[6]
Topological Polar Surface Area (TPSA) 56.9 ŲComputed[6][7]
Hydrogen Bond Donors 1Computed[6]
Hydrogen Bond Acceptors 2Computed[6]
Refractive Index 1.641Predicted[6]
Flash Point 180.6 °CPredicted[6]
Vapor Pressure 3.71E-05 mmHg at 25°CPredicted[6]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthesis and analysis. While specific literature detailing the protocols for this exact molecule is sparse, the following sections describe representative methodologies based on established synthetic routes for analogous 2-substituted imidazoles and standard characterization techniques.[1][8]

Representative Synthesis Protocol

The synthesis of 2-aryl-imidazoles can be achieved through various methods. A common approach is the condensation reaction between an α-dicarbonyl compound (like glyoxal), an aldehyde (thiophene-2-carboxaldehyde), and ammonia. An alternative route involves the dehydrogenation of an imidazoline precursor.[9]

Objective: To synthesize this compound via the dehydrogenation of its corresponding imidazoline intermediate.

Materials:

  • Thiophene-2-carboxaldehyde

  • Ethylenediamine

  • N-Bromosuccinimide (NBS) or an alternative oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Imidazoline Formation: Dissolve thiophene-2-carboxaldehyde (1.0 eq) and ethylenediamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the aminal intermediate.

  • Oxidative Cyclization: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure this compound.

Structural Characterization Protocol

Objective: To confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Analyze the spectra to confirm the presence of characteristic peaks for both the thiophene and imidazole rings, including chemical shifts, integration values, and coupling constants consistent with the target structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (C₇H₇N₂S⁺).

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands, such as N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-S stretching, to confirm the presence of key functional groups.

Logical and Experimental Workflows

Visual workflows are crucial for planning and executing research projects. The following diagrams, generated using the DOT language, outline key processes in the investigation of this compound.

General Synthesis and Characterization Workflow

This diagram illustrates the logical flow from starting materials to a fully characterized compound ready for further testing.

G reagents Starting Materials (Thiophene-2-carboxaldehyde, Ethylenediamine) synthesis Chemical Synthesis (Condensation & Oxidation) reagents->synthesis workup Reaction Workup & Crude Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification pure_compound Pure Compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr Characterization ms Mass Spectrometry (HRMS) pure_compound->ms Characterization ir IR Spectroscopy pure_compound->ir Characterization xrd X-Ray Crystallography (Optional) pure_compound->xrd Characterization char_data Structural Confirmation & Purity Assessment nmr->char_data ms->char_data ir->char_data xrd->char_data

General workflow for synthesis and characterization.
Conceptual Biological Screening Pathway

Given that both imidazole and thiophene derivatives are known for broad biological activity, this diagram outlines a conceptual pathway for investigating the therapeutic potential of the title compound.[2][3][10] As no specific target has been identified for this molecule in the public domain, this represents a general high-level screening cascade.

G cluster_screening Initial Biological Screening cluster_downstream Downstream Investigation compound This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) compound->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme receptor Receptor Binding Assays (e.g., GPCRs) compound->receptor hit_id Hit Identification antimicrobial->hit_id cytotoxicity->hit_id enzyme->hit_id receptor->hit_id moa Mechanism of Action (MOA) Studies hit_id->moa If Active lead_opt Lead Optimization (SAR Studies) moa->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Conceptual pathway for biological activity screening.

References

2-thiophen-2-yl-1H-imidazole CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136103-77-0[1][2][3][4]

This technical guide provides a comprehensive overview of 2-thiophen-2-yl-1H-imidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted properties and data from closely related compounds to offer a valuable resource for scientific endeavors.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₆N₂S[1][2]
Molecular Weight150.20 g/mol [1]
Melting Point196-197 °C[2]
Boiling Point (Predicted)363.7 ± 15.0 °C[2]
Density (Predicted)1.297 ± 0.06 g/cm³[2]
pKa (Predicted)13.08 ± 0.10[2]

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy (Expected Chemical Shifts)

The expected proton NMR chemical shifts are based on the analysis of similar imidazole and thiophene-containing structures.[5][6][7][8]

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Imidazole N-H~12.0 - 13.0Singlet (broad)
Imidazole C-H~7.0 - 8.0Singlet/Doublet
Thiophene C-H~7.0 - 8.0Multiplet
¹³C NMR Spectroscopy (Expected Chemical Shifts)

The expected carbon NMR chemical shifts are inferred from related ferrocenyl imidazole derivatives and other heterocyclic systems.[5][9]

CarbonsExpected Chemical Shift (δ, ppm)
Imidazole C=N~145
Imidazole C-C~120 - 135
Thiophene C-S~125 - 140
Thiophene C-C~125 - 130
FT-IR Spectroscopy (Expected Absorption Bands)

The expected infrared absorption bands are based on characteristic frequencies for imidazole and thiophene rings.[6]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Imidazole)3300 - 3500Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C=N Stretch (Imidazole)~1680Medium
C=C Stretch (Aromatic)1480 - 1600Medium-Strong
Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a prominent molecular ion peak. Predicted fragmentation patterns are based on the known behavior of imidazole and thiophene derivatives under electron impact.[10][11]

m/zPossible Fragment
150[M]⁺ (Molecular Ion)
123[M - HCN]⁺
106[M - CS]⁺
83[Thiophene]⁺
67[Imidazole]⁺

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the dehydrogenation of its precursor, 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.[12]

Reaction:

2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole → this compound

Reagents and Equipment:

  • 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole

  • Dehydrogenation agent (e.g., Palladium on carbon, Manganese dioxide)

  • High-boiling point solvent (e.g., xylene, decalin)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole in a suitable high-boiling point solvent, add the dehydrogenation agent.

  • Heat the reaction mixture to reflux with stirring for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the dehydrogenation agent.

  • Wash the filter cake with a suitable organic solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole reaction Dehydrogenation (e.g., Pd/C, heat) start->reaction product Crude this compound reaction->product purification Column Chromatography product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Synthetic and characterization workflow for this compound.

Given the broad spectrum of biological activities associated with both imidazole and thiophene moieties, it is plausible that this compound could be a valuable scaffold in drug discovery. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of similar compounds.

Hypothetical_Signaling_Pathway compound 2-thiophen-2-yl- 1H-imidazole receptor Target Receptor/ Enzyme compound->receptor Binding/Inhibition pathway Downstream Signaling Cascade (e.g., MAPK, NF-κB) receptor->pathway response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) pathway->response

Caption: Hypothetical signaling pathway for this compound.

References

An In-depth Technical Guide on the Solubility of 2-thiophen-2-yl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-thiophen-2-yl-1H-imidazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical aspects of its solubility, qualitative information for structurally related compounds, and detailed experimental protocols for determining solubility in an organic solvent.

Introduction to this compound

This compound is a heterocyclic compound featuring both a thiophene and an imidazole ring. The unique physicochemical properties imparted by these two moieties are of significant interest in medicinal chemistry and materials science. The imidazole ring can act as both a hydrogen bond donor and acceptor, while the thiophene ring contributes to the molecule's aromaticity and potential for π-π stacking interactions. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development endeavors.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound suggests a degree of polarity due to the nitrogen atoms in the imidazole ring, which can participate in hydrogen bonding. The thiophene ring, while aromatic, is less polar. Therefore, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and protic organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the imidazole moiety, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact via dipole-dipole interactions and are generally good solvents for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the polar nature of the imidazole ring.

Qualitative Solubility of Structurally Related Compounds

For the parent imidazole ring, it is known to be soluble in ethanol, ether, chloroform, and pyridine, and slightly soluble in benzene, while being insoluble in petroleum ether[2]. The solubility of imidazole in Dimethyl Sulfoxide (DMSO) is reported to be 80 g/100g [3].

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, standardized experimental methods are required. The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • Visually confirm that excess solid remains, indicating that the solution is saturated.

  • Separation of Undissolved Solid:

    • Allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dry solute.

    • The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) * 100

Experimental Workflow for Gravimetric Solubility Determination

G A Add excess this compound to a known volume of organic solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C Allow excess solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the supernatant (e.g., 0.45 µm filter) D->E F Transfer to a pre-weighed evaporating dish E->F G Evaporate the solvent F->G H Cool in a desiccator and weigh G->H I Calculate solubility H->I

Caption: Workflow for determining solubility using the gravimetric method.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Detailed Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 4.1, step 2).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow for UV-Vis Spectrophotometry Solubility Determination

G cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A1 Prepare standard solutions of known concentrations A2 Measure absorbance of each standard at λmax A1->A2 A3 Plot Absorbance vs. Concentration A2->A3 C Determine concentration from calibration curve A3->C B1 Prepare saturated solution (as in gravimetric method) B2 Filter the supernatant B1->B2 B3 Dilute the filtered solution B2->B3 B4 Measure absorbance of diluted solution at λmax B3->B4 B4->C D Calculate original solubility (accounting for dilution) C->D

Caption: Workflow for solubility determination via UV-Vis spectrophotometry.

Data Presentation

Should experimental data be generated using the protocols outlined above, it is recommended to present the quantitative solubility data in a structured table for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Organic SolventDielectric Constant (approx.)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
n-Hexane1.9Experimental ValueCalculated Value
DMSO46.7Experimental ValueCalculated Value
DMF36.7Experimental ValueCalculated Value

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not prevalent in the current body of scientific literature, this guide provides a robust framework for researchers. By understanding the theoretical underpinnings of its solubility and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine this critical physicochemical property. Such data is invaluable for the continued development and application of this promising heterocyclic compound.

References

The Rising Therapeutic Potential of 2-Thiophen-2-yl-1H-imidazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and imidazole rings in a single molecular framework has given rise to a promising class of heterocyclic compounds: 2-thiophen-2-yl-1H-imidazole derivatives. These novel chemical entities are attracting significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives. We present a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various thiophene-imidazole and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Fused Thiophene-BenzimidazoleCompound 4d PANC-1 (Pancreatic)0.067 ± 0.019[1]
Fused Thiophene-BenzimidazoleCompound 6d A549 (Lung)0.82 ± 0.02[1]
Imidazolone-Thiophene HybridCompound 5g CaCo-2 (Colon)5.9 ± 2.3[2]
Imidazolone-Thiophene HybridCompound 5g HeLa (Cervical)18.6 ± 2.3[2]
2-(Thiophen-2-yl)-1H-indoleCompound 4g HCT-116 (Colon)7.1 ± 0.07[3]
2-(Thiophen-2-yl)-1H-indoleCompound 4a HCT-116 (Colon)10.5 ± 0.07[3]
2-(Thiophen-2-yl)-1H-indoleCompound 4c HCT-116 (Colon)11.9 ± 0.05[3]
Thiazole-Thiophene HybridCompound 2 HepG-2 (Liver)1.2[4]
Thiazole-Thiophene HybridCompound 7 HepG-2 (Liver)6.4[4]
Thiazole-Thiophene HybridCompound 6 HepG-2 (Liver)28.7[4]

Antimicrobial Activity

The unique structural features of this compound derivatives also confer significant antimicrobial properties, with activity observed against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassDerivative/CompoundBacterial StrainMIC (mg/L)Reference
Thiophene DerivativeCompound 4 Colistin-Resistant A. baumannii16 (MIC50)[5]
Thiophene DerivativeCompound 5 Colistin-Resistant A. baumannii16 (MIC50)[5]
Thiophene DerivativeCompound 8 Colistin-Resistant A. baumannii32 (MIC50)[5]
Thiophene DerivativeCompound 4 Colistin-Resistant E. coli8 (MIC50)[5]
Thiophene DerivativeCompound 5 Colistin-Resistant E. coli32 (MIC50)[5]
Thiophene DerivativeCompound 8 Colistin-Resistant E. coli32 (MIC50)[5]

Enzyme Inhibition

A significant aspect of the biological activity of these compounds is their ability to inhibit specific enzymes that are pivotal in disease progression.

Quantitative Enzyme Inhibition Data
Compound ClassDerivative/CompoundTarget Enzyme% Inhibition (at 10 µM)Reference
2-Thio-diarylimidazoleCompound 1 COX-288.5%[6][7]
2-Thio-diarylimidazoleCompound 9 COX-185.5%[6][7]
2-Thio-diarylimidazoleCompound 7 COX-182.4%[6][7]
2-Thio-diarylimidazoleCompound 6 COX-282.8%[6][7]
2-Thio-diarylimidazoleCompound 4 COX-282.7%[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

A representative synthesis protocol for a related benzimidazole derivative is as follows:

  • Combine two equivalents of 2-thiophenecarboxaldehyde with one equivalent of 1,2-diaminobenzene in dichloromethane.

  • Add a catalytic amount of aluminium trichloride to the mixture.

  • Conduct the reaction under a nitrogen atmosphere.

  • Reflux the reaction mixture for 8 hours.

  • After cooling, filter the mixture to remove any solid byproducts.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.[8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells (e.g., HepG2, A549, PANC-1) in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plates for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Molecular Docking

Molecular docking studies are performed to predict the binding mode of a ligand with a protein target.

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Minimize the energy of the ligand.

  • Docking Simulation: Define the binding site on the protein. Use a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site in multiple conformations and orientations.

  • Analysis: Score the different poses based on their binding affinity and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the study of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras EGF EGF (Ligand) EGF->EGFR Binds Derivative Thiophene-Imidazole Derivative Derivative->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound derivatives at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial_Susceptibility_Workflow start Start prepare_dilutions Prepare serial dilutions of This compound derivatives start->prepare_dilutions inoculate Inoculate with standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for bacterial growth (turbidity) incubate->observe determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Molecular_Docking_Workflow start Start prep_protein Prepare Target Protein (e.g., from PDB) start->prep_protein prep_ligand Prepare Ligand (Thiophene-Imidazole Derivative) start->prep_ligand define_site Define Binding Site prep_protein->define_site run_docking Run Docking Simulation prep_ligand->run_docking define_site->run_docking analyze_results Analyze Poses and Calculate Binding Energy run_docking->analyze_results end End analyze_results->end

Caption: General workflow for molecular docking studies.

References

Exploring the Chemical Landscape of Thiophene-Imidazole Cores: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, biological activity, and therapeutic potential of fused thiophene and imidazole heterocyclic systems for researchers, scientists, and drug development professionals.

The convergence of thiophene and imidazole rings into a single molecular framework has given rise to a privileged scaffold in medicinal chemistry. This core structure is a focal point of intense research due to its remarkable versatility and proven efficacy across a spectrum of therapeutic areas. Thiophene-imidazole derivatives have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, and kinase-inhibiting agents, making them a compelling subject for drug discovery and development. This technical guide provides a comprehensive overview of the chemical space surrounding thiophene-imidazole core structures, detailing synthetic methodologies, summarizing key biological data, and visualizing relevant signaling pathways.

Physicochemical Properties and Therapeutic Promise

The thiophene ring, an isostere of benzene, imparts unique electronic properties and metabolic stability to molecules.[1] When fused with the imidazole ring, a key component of many biological molecules, the resulting scaffold possesses a rich chemical diversity that can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic profiles. This combination has proven particularly effective in the development of targeted therapies, notably kinase inhibitors.[2]

Data Summary: Biological Activities of Thiophene-Imidazole Derivatives

The following tables summarize the quantitative biological data for various thiophene-imidazole derivatives, highlighting their potential in different therapeutic applications.

Table 1: Anti-inflammatory and Analgesic Activity

CompoundAssayTargetActivityReference
1b Carrageenan-induced paw edemaCOX26.5% inhibition @ 50mg/kg p.o.[3]
2c Carrageenan-induced paw edemaCOX33.4% inhibition @ 50mg/kg p.o.[3]
3a Acetic acid-induced writhing-100% protection @ 100 mg/kg p.o.[3]
3c Acetic acid-induced writhing-75% protection @ 100 mg/kg p.o.[3]

Table 2: Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
4d PANC-1Pancreatic0.067 ± 0.019[4]
6d A549Lung0.82 ± 0.02[4]
11b MCF-7Breast6.55[5]
11b HCT116Colon8.20[5]
15 HCT116Colon8.76[5]
11a MCF-7Breast11.36[5]
11a HCT116Colon10.82[5]
Compound 5 MCF-7Breast< 5[6]
Compound 5 HepG2Liver< 5[6]
Compound 5 HCT-116Colon< 5[6]
Thieno[2,3-d]pyrimidine derivative HCT 116Colon15.92

Key Signaling Pathway: p38 MAPK

A significant number of thiophene-imidazole derivatives exert their anti-inflammatory and anticancer effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][7] This pathway plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[8] Inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

p38_MAPK_Pathway extracellular Environmental Stress Inflammatory Cytokines receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors apoptosis Apoptosis p38->apoptosis cytokines Inflammatory Cytokines (TNF-α, IL-6) mk2->cytokines transcription_factors->cytokines thiophene_imidazole Thiophene-Imidazole Inhibitor thiophene_imidazole->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of thiophene-imidazole compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiophene-imidazole derivatives, compiled from the cited literature.

General Synthetic Workflow

The synthesis of thiophene-imidazole cores often follows a multi-step process, beginning with the construction of a substituted thiophene ring, followed by the annulation of the imidazole moiety.

synthetic_workflow start Starting Materials (e.g., active methylene nitrile, carbonyl compound, sulfur) gewald Gewald Reaction start->gewald thiophene Substituted 2-Aminothiophene gewald->thiophene cyclization Imidazole Ring Formation thiophene->cyclization final_product Thiophene-Imidazole Core Structure cyclization->final_product purification Purification & Characterization final_product->purification final Final Product purification->final

Caption: A generalized workflow for the synthesis of thiophene-imidazole core structures.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

A common and effective method for constructing the thieno[2,3-d]pyrimidine scaffold is the Dimroth rearrangement.[10]

Step 1: Synthesis of 2-Amino-3-cyanothiophene A mixture of an active methylene nitrile (e.g., malononitrile), a carbonyl compound, and elemental sulfur are reacted in the presence of a base such as triethylamine. This one-pot reaction, known as the Gewald reaction, efficiently produces a substituted 2-aminothiophene.[1]

Step 2: Formation of the Pyrimidine Ring The resulting 2-aminothiophene is then reacted with an appropriate reagent to form the fused pyrimidine ring. For example, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an aniline derivative leads to the formation of the thieno[2,3-d]pyrimidine core via a Dimroth rearrangement.[10]

Detailed Protocol for Thieno[2,3-d]pyrimidine-4-amine Synthesis[10]

  • A mixture of the appropriate 2-amino-3-cyanothiophene derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is stirred at room temperature.

  • After completion of the initial reaction, the respective aniline is added to the mixture.

  • The reaction is then subjected to microwave irradiation at a specified temperature and time.

  • Upon cooling, the solid product is collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][11]

Protocol:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the anti-inflammatory potential of novel compounds.[12]

Protocol:

  • A pre-dose of the test compound or vehicle is administered orally to the animals (e.g., rats or mice).

  • After a specific time, a sub-plantar injection of carrageenan is given into the hind paw to induce localized inflammation and edema.

  • The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

The thiophene-imidazole core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and physicochemical properties. The significant anti-inflammatory and anticancer activities demonstrated by numerous derivatives, particularly through the inhibition of the p38 MAPK pathway, underscore the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the rich chemical space of thiophene-imidazole structures and to design and develop next-generation drug candidates.

References

Theoretical Exploration of the Electronic Structure of 2-Thiophen-2-yl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-thiophen-2-yl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. By integrating computational methodologies, this document elucidates the molecule's geometric parameters, electronic properties, and molecular orbital characteristics. The fusion of the electron-rich thiophene ring with the imidazole moiety creates a unique electronic and steric profile, making it a valuable scaffold in drug design. This guide summarizes key quantitative data from theoretical calculations and outlines the computational protocols used to derive these insights, offering a foundational resource for further research and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to the unique physicochemical properties imparted by heteroatoms like nitrogen and sulfur.[1] The imidazole ring is a crucial structural motif in many drugs, known for its ability to engage in hydrogen bonding and hydrophobic interactions.[1] Similarly, the thiophene ring, an electron-rich aromatic system, is a prevalent scaffold in medicinal chemistry, contributing to the biological activity of numerous compounds.[2] The combination of these two privileged scaffolds in this compound results in a novel molecular architecture with distinct electronic characteristics that are pivotal for its interaction with biological targets.[1] Understanding the electronic structure of this hybrid molecule is fundamental to predicting its reactivity, stability, and potential as a pharmacophore.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic properties of molecules at the atomic level.[3][4] These methods allow for the calculation of various parameters, including optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are essential for rational drug design.[5]

Computational Methodology

The theoretical investigation of the electronic structure of this compound and its derivatives is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.[3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is commonly achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[3][5] The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, to provide a more accurate description of chemical bonding. The geometry optimization calculations are typically performed in the gas phase to analyze the intrinsic properties of the molecule.[2]

Electronic Property Calculations

Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. These calculations provide insights into the distribution of electrons and the reactivity of the molecule. Key properties analyzed include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[5] It helps in identifying the electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including drug-receptor binding.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[5]

The workflow for these computational studies is depicted in the following diagram:

computational_workflow Computational Workflow for Electronic Structure Analysis start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_energy Single-Point Energy Calculation verify_min->sp_energy If minimum is confirmed properties Calculation of Electronic Properties (HOMO-LUMO, MEP, NBO) sp_energy->properties analysis Data Analysis and Interpretation properties->analysis

A typical computational workflow for analyzing the electronic structure.

Molecular Structure and Geometry

The optimized molecular structure of this compound reveals a planar imidazole ring connected to a nearly planar thiophene ring at the 2-position. The dihedral angle between the two rings is a key parameter that influences the extent of π-conjugation between the two aromatic systems.

The molecular structure with atom numbering is shown below:

Molecular structure of this compound with atom numbering.
Geometric Parameters

Table 1: Selected Bond Lengths (Å)

BondExpected Length (Å)
N1–C21.31-1.39
C2–N31.29-1.32
N3–C41.38-1.40
C4–C51.35-1.37
C5–N11.36-1.38
C2–C6'1.45-1.48
C6'–C7'1.37-1.39
C7'–S8'1.70-1.74
S8'–C9'1.70-1.74
C9'–C10'1.36-1.38
C10'–C6'1.42-1.44

Table 2: Selected Bond Angles (°)

AngleExpected Value (°)
N1–C2–N3107-112
C2–N3–C4106-110
N3–C4–C5107-111
C4–C5–N1105-109
C5–N1–C2108-112
N3–C2–C6'123-127
N1–C2–C6'123-127

Table 3: Selected Dihedral Angles (°)

Dihedral AngleExpected Value (°)
N3–C2–C6'–C7'0-25
N1–C2–C6'–C10'160-180

Electronic Properties

The electronic properties of this compound determine its chemical behavior and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO of this compound is typically distributed over the electron-rich thiophene ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally located over the imidazole ring and the inter-ring bond, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap implies higher reactivity.[5]

Table 4: Calculated Electronic Properties of a Related Thiophene-Imidazole Derivative

ParameterValue
HOMO Energy-5.0 to -6.0 eV
LUMO Energy-1.5 to -2.5 eV
Energy Gap (ΔE)3.0 to 4.0 eV
Dipole Moment3.0 to 5.0 Debye

Note: These values are representative and are based on DFT calculations of structurally similar compounds found in the literature.[5][8]

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the regions of varying electron density. For this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene ring, indicating these are the most probable sites for electrophilic attack and hydrogen bonding. The positive potential (blue regions) is generally found around the hydrogen atoms.

Conclusion

Theoretical studies provide invaluable insights into the electronic structure of this compound. The computational methods outlined in this guide, particularly DFT, allow for a detailed characterization of its geometric and electronic properties. The molecule's unique architecture, arising from the fusion of thiophene and imidazole rings, results in a distinct distribution of electron density, which is crucial for its chemical reactivity and potential pharmacological activity. The data and methodologies presented herein serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the rational design of novel therapeutic agents based on this promising scaffold.

References

A Comprehensive Review of 2-Substituted Thiophene-Imidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of thiophene and imidazole rings in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. 2-Substituted thiophene-imidazole derivatives, in particular, have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth literature review of these compounds, focusing on their synthesis, quantitative biological data, and mechanisms of action. Detailed experimental protocols for key reactions and assays are provided, alongside visualizations of synthetic routes and biological pathways to facilitate a deeper understanding of this promising class of molecules.

Synthesis of 2-Substituted Thiophene-Imidazole Compounds

The synthesis of 2-substituted thiophene-imidazole compounds typically involves the construction of the imidazole ring with a pre-functionalized thiophene moiety. A common and effective method is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In the context of 2-substituted thiophene-imidazoles, a thiophene-2-carboxaldehyde is often used as the aldehyde component.

Another versatile approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the facile creation of the imidazole ring through a cycloaddition reaction with an aldimine derived from a thiophene aldehyde.

Furthermore, various modifications and novel synthetic strategies have been developed to introduce diverse substituents on both the thiophene and imidazole rings, enabling the exploration of structure-activity relationships (SAR). These methods often employ modern synthetic techniques, including microwave-assisted synthesis and the use of various catalysts to improve yields and reaction times.

Below is a generalized synthetic scheme for the preparation of 2-(thiophen-2-yl)-1H-imidazole derivatives.

G Thiophene2Carboxaldehyde Thiophene-2- carboxaldehyde Reaction Condensation Reaction (Debus-Radziszewski) Thiophene2Carboxaldehyde->Reaction Benzil Benzil Benzil->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction AceticAcid Glacial Acetic Acid (Solvent) AceticAcid->Reaction Product 2-(Thiophen-2-yl)-4,5-diphenyl- 1H-imidazole Reaction->Product

A generalized synthetic pathway for 2-(thiophen-2-yl)-1H-imidazole derivatives.

Biological Activities and Quantitative Data

2-Substituted thiophene-imidazole compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities and coordination potential of the imidazole moiety, contribute to their interaction with various biological targets.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxicity against a range of cancer cell lines. The mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazoleMCF-7 (Breast)3.26[1]
2 1-Aryl-2-(thiophen-2-yl)-1H-imidazoleHeLa (Cervical)80-1000 nM (range for derivatives)[2]
3 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-oneMCF-7 (Breast)More active than doxorubicin[3]
4 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[4]
5 Thienopyridine-imidazole derivativeALK5 Kinase Inhibition0.008–0.043[2]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Substituted thiophene-imidazole derivatives have shown promising activity against various bacterial and fungal strains. Their mode of action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
6 Thiophene-substituted thiazole hybridE. coli, P. aeruginosa, S. aureus5-10[5]
7 Thiophene-substituted thiazole hybridC. albicans5[5]
8 Thiophene derivativeS. aureus3.125[6]
9 Spiro-indoline-oxadiazole with thiopheneC. difficile2-4[7]

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain 2-substituted thiophene-imidazole compounds has been attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase, both of which are crucial components of signaling cascades that promote angiogenesis and cell proliferation in cancer.

G Ligand Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 Ligand->VEGFR2 Binds B_Raf B-Raf VEGFR2->B_Raf Activates ThiopheneImidazole 2-Substituted Thiophene-Imidazole Compound ThiopheneImidazole->VEGFR2 Inhibits ThiopheneImidazole->B_Raf Inhibits MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes

Inhibition of VEGFR-2 and B-Raf signaling pathways by 2-substituted thiophene-imidazole compounds.

Another important mechanism of anticancer activity is the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. By intercalating with DNA and inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

G ThiopheneImidazole 2-Substituted Thiophene-Imidazole Compound DNA DNA ThiopheneImidazole->DNA Intercalates TopoII Topoisomerase II ThiopheneImidazole->TopoII Inhibits TopoII->DNA Relaxes DNA supercoils DNA_damage DNA Damage TopoII->DNA_damage Leads to (when inhibited) Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Mechanism of action via Topoisomerase II inhibition.

Experimental Protocols

General Procedure for the Synthesis of 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole

A mixture of thiophene-2-carboxaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole. The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours. After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

2-Substituted thiophene-imidazole compounds represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility and the possibility of introducing a wide range of substituents on both heterocyclic rings allow for the fine-tuning of their pharmacological properties. The significant anticancer and antimicrobial activities exhibited by many of these derivatives warrant further investigation. Future research should focus on elucidating the detailed mechanisms of action, optimizing the lead compounds through structure-activity relationship studies, and evaluating their in vivo efficacy and safety profiles. The development of more potent and selective 2-substituted thiophene-imidazole analogs could lead to the discovery of novel therapeutic agents for the treatment of cancer and infectious diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the One-Pot Synthesis of 2-Thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive, step-by-step protocol for the one-pot synthesis of 2-thiophen-2-yl-1H-imidazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The described methodology is an adaptation of the Debus-Radziszewski imidazole synthesis, a reliable and efficient multicomponent reaction.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development seeking a practical guide for the preparation of this and structurally related imidazoles.

Introduction

Imidazole and its derivatives are fundamental scaffolds in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antifungal, anti-inflammatory, and anticancer activities.[3][4][5] The this compound moiety, in particular, is of significant interest due to the established bioisosteric relationship between the thiophene and phenyl rings. The one-pot synthesis detailed herein offers an efficient and straightforward route to this important compound, minimizing the need for isolation of intermediates and often leading to improved yields and reduced reaction times. The protocol utilizes readily available starting materials: thiophene-2-carboxaldehyde, glyoxal, and ammonium acetate as the ammonia source.

Reaction Principle

The synthesis proceeds via the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (thiophene-2-carboxaldehyde), and ammonia (from ammonium acetate) in a single reaction vessel.[1][2] The reaction can be catalyzed by a mild acid to facilitate the condensation steps.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Thiophene-2-carboxaldehydeReagentSigma-Aldrich
Glyoxal (40% solution in water)ReagentSigma-Aldrich
Ammonium AcetateACS GradeFisher Scientific
Glacial Acetic AcidACS GradeVWR
Ethanol95%Local Supplier
Deionized Water
Sodium BicarbonateACS GradeSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Anhydrous Magnesium SulfateReagentSigma-Aldrich
Silica Gel for Column Chromatography60 Å, 230-400 meshSigma-Aldrich

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass funnel

  • Chromatography column

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiophene-2-carboxaldehyde (10 mmol, 1.12 g), glyoxal (40% in water, 10 mmol, 1.45 g), and ammonium acetate (40 mmol, 3.08 g).

  • Solvent Addition: To the reaction mixture, add 20 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting aldehyde can be used to gauge the reaction's completion. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Slowly neutralize the aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValue
Reactants
Thiophene-2-carboxaldehyde10 mmol
Glyoxal (40% aq.)10 mmol
Ammonium Acetate40 mmol
Solvent
Glacial Acetic Acid20 mL
Reaction Conditions
TemperatureReflux (~118 °C)
Time4-6 hours
Product
Theoretical Yield1.64 g
Typical Experimental Yield1.15 - 1.31 g (70-80%)
AppearanceOff-white to pale yellow solid

Visualization

One_Pot_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Thiophene-2-carboxaldehyde - Glyoxal - Ammonium Acetate solvent Add Glacial Acetic Acid reagents->solvent reflux Heat to Reflux (4-6 hours) solvent->reflux tlc Monitor by TLC reflux->tlc quench Cool and Quench in Ice Water tlc->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The protocol described provides a reliable and efficient method for the one-pot synthesis of this compound. This approach is characterized by its operational simplicity, use of readily available reagents, and good yields, making it a valuable procedure for researchers in organic synthesis, medicinal chemistry, and drug discovery. The methodology can also be adapted for the synthesis of other 2-aryl or 2-heteroaryl-1H-imidazoles by simply varying the starting aldehyde.

References

Application Note and Protocol: Purification of 2-Thiophen-2-yl-1H-imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiophen-2-yl-1H-imidazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and similar imidazole derivatives often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The purification of this compound by column chromatography is based on the principle of adsorption chromatography. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity.[1] Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds interact more strongly and elute later. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected that provides a significant difference in the retention factor (Rf) between the target compound and its impurities.

Potential impurities in the synthesis of this compound can arise from starting materials or side reactions. The polarity of these impurities will dictate their elution behavior relative to the desired product.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound by conventional silica gel column chromatography.

Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand (acid-washed)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure

  • Selection of Solvent System (Mobile Phase Optimization):

    • Before performing the column chromatography, it is essential to determine an optimal solvent system using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved crude product onto several TLC plates.

    • Develop each TLC plate in a chamber containing a different solvent mixture. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • The ideal solvent system should provide a good separation of the desired product spot from impurity spots, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing (Wet Slurry Method):

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.[1]

    • Add a thin layer of sand over the cotton wool.[1]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

    • Allow the solvent to drain slowly until it is just above the silica gel bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.[1] Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). This allows for the elution of compounds with increasing polarity.

    • Collect the eluent in fractions of a predetermined volume in separate tubes or flasks.

  • Monitoring the Separation:

    • Monitor the separation process by spotting collected fractions onto TLC plates.

    • Develop the TLC plates in the optimized solvent system and visualize the spots under a UV lamp.

    • Identify the fractions containing the pure this compound.

  • Product Recovery:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[1]

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, or melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% Ethyl Acetate and gradually increasing to 50%) or a mixture of Dichloromethane/Methanol for more polar impurities.
Column Dimensions Dependent on the amount of crude product (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[2]
Elution Mode Gradient Elution
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)
Expected Rf of Product ~0.2-0.4 in an optimized solvent system

Visualizations

Experimental Workflow Diagram

G A Crude 2-thiophen-2-yl- 1H-imidazole B Mobile Phase Optimization (TLC) A->B Determine solvent system C Column Packing (Silica Gel Slurry) B->C Prepare column D Sample Loading (Dry or Wet Method) C->D Load crude product E Elution (Gradient) D->E Start separation F Fraction Collection E->F Collect eluent G Monitoring (TLC Analysis) F->G Check purity H Combine Pure Fractions G->H Identify pure fractions I Solvent Evaporation (Rotary Evaporator) H->I Isolate product J Purified Product I->J Final product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Compound Degradation: Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[2] If degradation is observed (e.g., streaking on TLC or low recovery), consider deactivating the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent).[2] Alternatively, a different stationary phase such as neutral alumina could be used.[2]

  • Poor Separation: If the compound and impurities elute too close to each other, a shallower solvent gradient or a different solvent system should be explored.[2] Using a longer, narrower column can also improve separation.[2]

  • Compound Insoluble in Mobile Phase: If the crude product is not soluble in the initial mobile phase, use the dry loading method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Avoid inhalation of silica dust during column packing.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the characterization of 2-thiophen-2-yl-1H-imidazole using 1H and 13C NMR spectroscopy. It includes predicted spectral data based on analogous compounds and established chemical shift principles, alongside comprehensive protocols for sample preparation, data acquisition, and processing. This guide is intended to assist researchers in confirming the synthesis and purity of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift ranges for imidazole and thiophene moieties. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Imidazole N-H12.0 - 13.0br s-1H
Imidazole C4-H & C5-H7.10 - 7.30m-2H
Thiophene C5'-H7.60 - 7.80dd5.0, 1.11H
Thiophene C3'-H7.40 - 7.50dd3.6, 1.11H
Thiophene C4'-H7.10 - 7.20dd5.0, 3.61H

br s = broad singlet, m = multiplet, dd = doublet of doublets

Table 2: Predicted 13C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imidazole C2140.0 - 145.0
Imidazole C4/C5115.0 - 125.0
Thiophene C2'130.0 - 135.0
Thiophene C3'125.0 - 130.0
Thiophene C4'127.0 - 132.0
Thiophene C5'125.0 - 130.0

Experimental Protocols

Detailed methodologies for the acquisition of high-quality 1H and 13C NMR spectra are provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for heterocyclic compounds.[1][2] The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[3]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and obtain sharp spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

1H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Spectral Width: 0-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Temperature: 298 K

13C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz 1H frequency)

  • Pulse Program: Proton-decoupled (zgpg30 or similar)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of 13C.[1]

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for 1H and 77.16 ppm for 13C can be used as an internal reference. For DMSO-d₆, the references are 2.50 ppm for 1H and 39.52 ppm for 13C.

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking reference->peak_pick structure Structural Elucidation integrate->structure peak_pick->structure

Caption: Workflow for NMR characterization.

References

Application Notes and Protocols: 2-Thiophen-2-yl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-thiophen-2-yl-1H-imidazole scaffold is a promising heterocyclic structure in medicinal chemistry, integrating two "privileged" pharmacophores: thiophene and imidazole. This unique combination imparts a distinct electronic and steric profile, making it a valuable framework for the design and development of novel therapeutic agents. The electron-rich nature of the thiophene ring and the versatile binding properties of the imidazole moiety contribute to the diverse biological activities observed in its derivatives. These activities range from enzyme inhibition to antimicrobial and anticancer effects, highlighting the broad therapeutic potential of this compound class.

This document provides a comprehensive overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their biological activities, supported by quantitative data. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and drug discovery efforts.

Biological Activities and Applications

Derivatives of the this compound core have demonstrated significant potential in several key therapeutic areas:

  • Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include α-glucosidase, relevant for the management of type 2 diabetes, and microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

  • Anticancer Activity: Several derivatives have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, highlighting their potential as novel anticancer agents.[1]

  • Antimicrobial Activity: The scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal strains.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives and related compounds.

Table 1: Enzyme Inhibition Data

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
7k α-glucosidase70.28 ± 1.52Acarbose873.34 ± 1.21
Compound 6 mPGES-14.5MK-8862.4
Compound 7 mPGES-13.8--
Compound 1 COX-1- (60.9% inhibition at 10 µM)DuP-697- (97.2% inhibition)
Compound 1 COX-2- (88% inhibition at 10 µM)SC-560- (98.2% inhibition)
Compound 9 COX-1- (85% inhibition at 10 µM)DuP-697- (97.2% inhibition)
Compound 9 COX-2- (57.9% inhibition at 10 µM)SC-560- (98.2% inhibition)

Table 2: Anticancer Activity Data (Cytotoxicity)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4b MCF-7 (Breast)10.2 ± 0.7Cisplatin13.3 ± 0.61
Compound 13a MCF-7 (Breast)11.5 ± 0.8Cisplatin13.3 ± 0.61
Compound 2 HepG2 (Liver)1.2Doxorubicin1.1
Compound 2 MDA-MB-231 (Breast)26.8Doxorubicin-
Compound 6 HepG2 (Liver)28.7Doxorubicin1.1
Compound 6 MDA-MB-231 (Breast)6.4Doxorubicin-
Compound 7 HepG2 (Liver)14.1Doxorubicin1.1
Compound 7 MDA-MB-231 (Breast)21.9Doxorubicin-
Compound 9c HepG2 (Liver)-Doxorubicin-
Compound 9c MDA-MB-231 (Breast)-Doxorubicin-

Experimental Protocols

Synthesis of 2-(Thiophen-2-yl)-1H-benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-(thiophen-2-yl)-1H-benzimidazole derivatives through the condensation of o-phenylenediamine with 2-thiophenecarboxaldehyde.[2]

Materials:

  • o-phenylenediamine

  • 2-thiophenecarboxaldehyde

  • Dichloromethane (DCM)

  • Aluminum trichloride (AlCl3) (catalytic amount)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a solution of o-phenylenediamine (1 equivalent) in dichloromethane, add 2-thiophenecarboxaldehyde (2 equivalents).

  • Add a catalytic amount of aluminum trichloride to the mixture.

  • Reflux the reaction mixture under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 20% v/v ethyl acetate in hexanes) as the eluent.[2]

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole.

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants o-phenylenediamine + 2-thiophenecarboxaldehyde Reaction Reflux in DCM with AlCl3 catalyst (8h) Reactants->Reaction 1 Workup Filtration & Solvent Evaporation Reaction->Workup 2 Purification Column Chromatography (Silica gel, Ethyl acetate/Hexanes) Workup->Purification 3 Product 2-(Thiophen-2-yl)-1H-benzimidazole Derivative Purification->Product 4

General synthesis workflow for 2-(thiophen-2-yl)-1H-benzimidazole derivatives.
α-Glucosidase Inhibition Assay

This protocol outlines the in vitro determination of α-glucosidase inhibitory activity.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • 96-well microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution (e.g., 2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)

This assay measures the direct inhibition of mPGES-1 enzymatic activity.

Materials:

  • Microsomal fraction containing mPGES-1 (from IL-1β stimulated A549 cells)

  • Prostaglandin H2 (PGH2)

  • Glutathione (GSH)

  • Test compounds

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., ferric chloride or stannous chloride)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing reaction buffer, GSH, and the microsomal enzyme preparation.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the substrate, PGH2.

  • Incubate for a specified time (e.g., 1 minute) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of mPGES-1 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microplate.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow Cytotoxicity Assay Workflow (MTT) Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Thiophene-Imidazole Derivatives Cell_Seeding->Treatment 1 Incubation Incubate for 24-72 hours Treatment->Incubation 2 MTT_Addition Add MTT Reagent Incubation->MTT_Addition 3 Formazan_Formation Incubate for 3-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation 4 Solubilization Add DMSO to dissolve crystals Formazan_Formation->Solubilization 5 Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading 6 Data_Analysis Calculate Cell Viability and IC50 values Absorbance_Reading->Data_Analysis 7

Workflow for determining the cytotoxicity of compounds using the MTT assay.

Signaling Pathways

Putative Anticancer Mechanism of Action

Derivatives of this compound have been shown to induce anticancer effects through various mechanisms, primarily by triggering apoptosis and causing cell cycle arrest.

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Compound This compound Derivative G1_S_Arrest G1/S Phase Arrest Compound->G1_S_Arrest Inhibits progression G2_M_Arrest G2/M Phase Arrest Compound->G2_M_Arrest Inhibits progression Intrinsic_Pathway Intrinsic Pathway Compound->Intrinsic_Pathway Activates Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Intrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for 2-thiophen-2-yl-1H-imidazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 2-thiophen-2-yl-1H-imidazole as a primary ligand in transition metal catalysis is an emerging area of research. The following application notes and protocols are based on established principles of coordination chemistry and catalytic processes involving structurally related N-heterocyclic and thiophene-based ligands. These should be considered as a starting point for investigation and will likely require optimization for specific applications. All experimental work should be conducted under appropriate safety measures in a controlled laboratory environment.

Introduction

Imidazole and its derivatives are a versatile class of N-heterocyclic compounds widely employed as ligands in transition metal catalysis. Their strong σ-donating properties and the ability to tune their steric and electronic environment make them effective ligands for a variety of catalytic transformations. The incorporation of a thiophene moiety at the 2-position of the imidazole ring, as in this compound, introduces unique electronic features and potential for additional coordination through the thiophenic sulfur, making it an intriguing candidate for catalytic applications.

This document provides detailed application notes and experimental protocols for the potential use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions. These reactions are fundamental tools in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Potential Applications in Transition Metal Catalysis

The electronic properties of the this compound ligand suggest its utility in several catalytic transformations. The electron-rich nature of both the imidazole and thiophene rings can enhance the electron density at the metal center, which can influence the rates of key catalytic steps such as oxidative addition and reductive elimination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The this compound ligand is expected to form a stable and active palladium complex suitable for catalyzing the coupling of aryl halides with arylboronic acids. The ligand's structure may influence catalyst stability and activity.

Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction couples unsaturated halides with alkenes. An imidazole-based ligand like this compound can stabilize the palladium catalyst and promote efficient catalytic turnover. The steric and electronic properties of the ligand can impact the regioselectivity and efficiency of the coupling process.

Data Presentation

As specific catalytic data for this compound is not extensively reported, the following table provides a template for recording and comparing experimental results when using this ligand in a Suzuki-Miyaura cross-coupling reaction. This structured approach will facilitate the optimization of reaction conditions.

Table 1: Template for Suzuki-Miyaura Coupling Reaction Data using this compound-Palladium Catalyst

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Ligand Loading (mol%)Pd Precursor Loading (mol%)Yield (%)TONTOF (h⁻¹)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1001221
24-Chloroanisole4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O1102421
31-Bromo-4-nitrobenzenePhenylboronic acidCs₂CO₃DMF80821
42-Bromopyridine3-Thienylboronic acidK₂CO₃Acetonitrile/H₂O901621

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a palladium complex with this compound and its subsequent use in Suzuki-Miyaura and Heck reactions.

Protocol for Synthesis of a Pd(II)-[2-(thiophen-2-yl)-1H-imidazole]₂Cl₂ Complex

This protocol describes the synthesis of a potential palladium(II) precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (1 mmol) and this compound (2.2 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Stir the mixture at room temperature for 24 hours. A color change and/or precipitation of the complex may be observed.

  • After 24 hours, remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.

  • Dry the solid product under vacuum to yield the Pd(II)-[2-(thiophen-2-yl)-1H-imidazole]₂Cl₂ complex.

  • Characterize the complex using appropriate analytical techniques (e.g., NMR, FT-IR, elemental analysis).

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura coupling using an in-situ generated or pre-formed palladium-ligand complex.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or the pre-synthesized complex from 4.1

  • This compound

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (6 mL)

  • Water (2 mL)

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (6 mL) and water (2 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Heck-Mizoroki Reaction

This protocol provides a general method for the Heck coupling of an aryl halide with an alkene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Triethylamine (Et₃N) or another suitable base (1.5 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous) (5 mL)

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Add the aryl halide (1.0 mmol) and anhydrous DMF (3 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alkene (1.2 mmol) and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification pd_source Pd Precursor (e.g., Pd(OAc)₂) mix_catalyst Mix and Stir pd_source->mix_catalyst ligand This compound ligand->mix_catalyst solvent_prep Anhydrous Solvent solvent_prep->mix_catalyst reactants Add Aryl Halide, Boronic Acid, Base mix_catalyst->reactants solvent_reaction Add Solvent System reactants->solvent_reaction heat Heat and Stir solvent_reaction->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'B(OH)₂ pd2_diaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Ar-Ar' l_label

Caption: Plausible catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Screening the Biological Activity of 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound 2-thiophen-2-yl-1H-imidazole incorporates two key heterocyclic scaffolds: thiophene and imidazole. Both nuclei are prevalent in molecules of significant biological and physiological importance.[1] Thiophene derivatives are known to exhibit a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Similarly, the imidazole ring is a constituent of many bioactive compounds and is associated with anticancer, anti-inflammatory, analgesic, and antifungal properties.[4][5][6]

Notably, many imidazole-containing compounds exert their anti-inflammatory effects by inhibiting p38 mitogen-activated protein kinase (MAPK).[7] The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory stimuli and cellular stress, regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[8][9][10] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[11] Given the structural similarity of the imidazole core to known p38 MAPK inhibitors like SB203580, a primary hypothesis for the biological activity of this compound is the modulation of the p38 MAPK signaling pathway.[12][13]

Furthermore, both thiophene and imidazole derivatives have demonstrated potential as anticancer agents, acting through various mechanisms such as inhibition of cell proliferation.[14][15][16] Therefore, a secondary line of investigation is to screen the compound for its antiproliferative effects on cancer cell lines.

These application notes provide detailed protocols for a tiered screening approach:

  • Primary Screening: An in vitro biochemical assay to determine the direct inhibitory effect of the compound on p38α kinase activity.

  • Secondary Screening: A cell-based assay to confirm the compound's activity on the p38 MAPK pathway in a physiological context by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

  • Alternative Screening: A general cell proliferation assay to evaluate the compound's potential anticancer activity.

Hypothesized Signaling Pathway: p38 MAPK

The p38 MAPK signaling cascade is activated by various extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stresses like UV radiation or osmotic shock.[8][17] This activation is mediated by upstream kinases, primarily MKK3 and MKK6, which dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182).[12][17] Once activated, p38 MAPK phosphorylates a wide array of downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2.[8][12] This ultimately leads to a variety of cellular responses, including the transcriptional and translational regulation of pro-inflammatory cytokines.[8][9]

p38_MAPK_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus stress Cellular Stress (LPS, UV, Cytokines) MKK3_6 MKK3 / MKK6 stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylates ATF2 ATF-2 p38->ATF2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPKAPK2->Cytokines Regulates Synthesis ATF2->Cytokines Regulates Transcription ATF2_nucleus Phospho-ATF-2 ATF2->ATF2_nucleus

Caption: The p38 MAPK signaling pathway.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Luminescent)

This protocol describes a biochemical assay to measure the direct inhibitory activity of this compound on purified, recombinant human p38α kinase. The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate, such as ATF-2.[11][12]

Experimental Workflow

Kinase_Assay_Workflow arrow arrow A Prepare Reagents: p38α Enzyme, ATF-2 Substrate, Kinase Buffer, ATP B Dispense Test Compound (this compound) & Controls into Plate A->B C Add p38α Enzyme and ATF-2 Substrate B->C D Incubate at RT C->D E Initiate Kinase Reaction by Adding ATP D->E F Incubate at RT E->F G Stop Reaction & Detect Remaining ATP using ADP-Glo™ Reagent F->G H Measure Luminescence G->H I Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro p38α kinase assay.

Methodology

Materials:

  • Recombinant human p38α enzyme

  • ATF-2 protein substrate[12]

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[11]

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: SB203580 or another known p38 MAPK inhibitor[13]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compounds or vehicle (DMSO control) to the wells of the microplate.

  • Add 10 µL of a solution containing the p38α enzyme and ATF-2 substrate in kinase buffer to each well.

  • Incubate the plate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for p38α) to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a four-parameter logistic curve.

Data Presentation

Table 1: In Vitro p38α Kinase Inhibition Data

Compound p38α IC50 (nM)
This compound [Insert Value]

| SB203580 (Control)[13] | 300 - 500 |

Protocol 2: Cell-Based LPS-Induced TNF-α Release Assay

This protocol assesses the compound's ability to inhibit p38 MAPK signaling within a cellular context.[11] It measures the suppression of TNF-α, a key pro-inflammatory cytokine produced downstream of p38 activation, in human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[8][11]

Experimental Workflow

TNF_Assay_Workflow arrow arrow A Seed THP-1 Cells (or PBMCs) into a 96-well Plate B Pre-treat Cells with Test Compound or Vehicle A->B C Incubate for 1-2 hours B->C D Stimulate Cells with LPS (e.g., 1 µg/mL) C->D E Incubate for 4-18 hours D->E F Collect Culture Supernatant E->F G Quantify TNF-α Concentration using ELISA F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: Workflow for the cell-based TNF-α release assay.

Methodology

Materials:

  • THP-1 cells (human monocytic cell line) or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli[12]

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: A known p38 MAPK inhibitor (e.g., BIRB 796, VX-745)[11][18]

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere or stabilize.

  • Prepare serial dilutions of the test compound and positive control in cell culture medium.

  • Pre-treat the cells by adding the diluted compounds or vehicle (final DMSO concentration ≤ 0.5%). Incubate for 1-2 hours at 37°C.[11]

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[11] Include non-stimulated controls.

  • Incubate the plate for 4 to 18 hours at 37°C in a CO2 incubator.[11]

  • After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Read the absorbance on an ELISA plate reader.

Data Analysis:

  • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

  • Calculate the TNF-α concentration for each sample.

  • Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Calculate the IC50 value by plotting percent inhibition versus compound concentration.

Data Presentation

Table 2: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

Compound TNF-α Release IC50 (nM)
This compound [Insert Value]

| BIRB 796 (Control)[11] | Potent Inhibition |

Protocol 3: Anticancer Cell Proliferation (MTT) Assay

This protocol provides a general method to screen this compound for cytotoxic or antiproliferative activity against various cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.[16]

Experimental Workflow

MTT_Assay_Workflow arrow arrow A Seed Cancer Cells (e.g., HCT-116, MCF-7) in a 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours (Formation of Formazan Crystals) E->F G Solubilize Formazan Crystals with DMSO or Solubilization Buffer F->G H Measure Absorbance (e.g., at 570 nm) G->H I Data Analysis: Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Methodology

Materials:

  • Cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)[7][14]

  • Appropriate cell culture medium and supplements

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Doxorubicin or Cisplatin[14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound, positive control, or vehicle control (final DMSO concentration ≤ 0.5%).

  • Incubate the plate for 48 to 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation

Table 3: Antiproliferative Activity (IC50) Data

Compound HCT-116 IC50 (µM) MCF-7 IC50 (µM)
This compound [Insert Value] [Insert Value]

| Doxorubicin (Control) | [Insert Value] | [Insert Value] |

References

Application Notes & Protocols for Microwave-Assisted Synthesis of 2-Thienylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazole nucleus is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a thienyl group at the 2-position of the imidazole ring can modulate the biological activity of the resulting compounds. Microwave-assisted organic synthesis has emerged as a green and efficient technique, offering advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[1][2] This document provides a detailed protocol for the synthesis of 2-thienylimidazole derivatives using microwave irradiation, based on the multicomponent Radziszewski reaction.

Experimental Protocols

This protocol outlines a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, specifically targeting derivatives with a 2-thienyl substituent. The procedure is adapted from established methods for the synthesis of polysubstituted imidazoles under microwave irradiation.[3][4]

General Reaction Scheme: The synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (thiophene-2-carboxaldehyde), and a source of ammonia (ammonium acetate) in a suitable solvent under microwave irradiation.

Materials and Reagents:

  • Thiophene-2-carboxaldehyde

  • Benzil (or other 1,2-dicarbonyl compounds)

  • Ammonium acetate

  • Solvent (e.g., water, ethanol, or glacial acetic acid)

  • Catalyst (optional, e.g., Cr₂O₃ nanoparticles, p-toluenesulfonic acid)[3][5]

  • Ethyl acetate (for extraction and TLC)

  • Petroleum ether or hexane (for TLC and purification)

  • Silica gel for column chromatography

Equipment:

  • Scientific microwave reactor (e.g., a model operating at 2450 MHz with controllable power output)[6]

  • Reaction vessels suitable for microwave synthesis

  • Standard laboratory glassware

  • Magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)[6]

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for product characterization (FT-IR, NMR, Mass Spectrometry)

Detailed Experimental Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine thiophene-2-carboxaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (3 mmol).[3]

  • Solvent Addition: Add the chosen solvent (e.g., 2-5 mL of water or ethanol).[3][7] The use of a green solvent like water or ethanol is encouraged.[3][5]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and for a set duration. Typical conditions can range from 200-500 W for 4-10 minutes.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether; 1:9).[3]

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature. This can be expedited by placing the reaction mixture in an ice bath.[3]

    • If the product precipitates, it can be isolated by filtration, washed with cold water, and dried.

    • If the product does not precipitate, it may be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][6]

  • Characterization: The structure and purity of the synthesized 2-thienylimidazole derivative should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][8]

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of substituted imidazoles, which can be adapted for 2-thienylimidazole synthesis.

Table 1: Optimization of Microwave Power for Imidazole Synthesis [3]

EntryMicrowave Power (W)Time (min)Yield (%)
1200975
2300786
3400597
4500597

Based on the synthesis of 2,4,5-triphenylimidazole using benzaldehyde, benzil, and ammonium acetate in water with a Cr₂O₃ nanocatalyst. Optimal power was determined to be 400 W.[3]

Table 2: Comparison of Conventional vs. Microwave Synthesis

MethodReaction TimeYield (%)Notes
Conventional Heating4-10 hours~50%Typically involves refluxing in a solvent.[4][9]
Microwave-Assisted2-15 minutes>80%Significant reduction in reaction time and increase in yield.[9][10]

This table provides a general comparison. Specific yields and times will vary based on the substrates and exact conditions used.

Mandatory Visualization

Below are Graphviz diagrams illustrating the experimental workflow for the microwave-assisted synthesis of 2-thienylimidazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Thiophene-2-carboxaldehyde - Benzil - Ammonium Acetate solvent Add Solvent (e.g., Water/Ethanol) reactants->solvent In microwave vessel microwave Microwave Irradiation (e.g., 400W, 5-10 min) solvent->microwave cool Cool to Room Temperature microwave->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for microwave-assisted synthesis.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output aldehyde Thiophene-2- carboxaldehyde reaction One-Pot Microwave-Assisted Condensation aldehyde->reaction dicarbonyl 1,2-Dicarbonyl (Benzil) dicarbonyl->reaction ammonia Ammonia Source (Ammonium Acetate) ammonia->reaction product 2-Thienylimidazole Derivative reaction->product

Caption: Logical relationship of reactants to product.

References

Application Notes and Protocols for the Quality Control of 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-thiophen-2-yl-1H-imidazole is a heterocyclic organic compound with potential applications in pharmaceutical development due to the prevalence of both thiophene and imidazole moieties in biologically active molecules.[1][2] Ensuring the quality, purity, and consistency of this compound is critical for its use in research and drug development.[3] These application notes provide detailed protocols for the analytical quality control of this compound samples, employing modern analytical techniques. The methodologies are designed for use by researchers, scientists, and drug development professionals.

The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents, and Spectroscopic methods (UV-Vis, FT-IR, NMR) for identity confirmation.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

HPLC is a versatile and widely used technique for the separation and quantification of imidazole compounds and is suitable for determining the purity of this compound and identifying any related impurities.[3][4] A reversed-phase HPLC method with UV detection is proposed.

1.1. Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the chromophores present).

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Mobile Phase Gradient:

Time (min) % Acetonitrile % 0.1% Formic Acid in Water
0.0 20 80
15.0 80 20
20.0 80 20
20.1 20 80

| 25.0 | 20 | 80 |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of the diluent, and filter through a 0.45 µm syringe filter before injection.

1.2. Data Presentation: Quantitative Analysis

The following table summarizes hypothetical data for the purity assay of three different batches of this compound.

Batch IDRetention Time (min)Peak AreaPurity (%)Known Impurity 1 (%)Unknown Impurity 2 (%)
TPI-2025-00112.5456789099.50.20.3
TPI-2025-00212.5458901299.80.10.1
TPI-2025-00312.6451234599.20.40.4

1.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject_std Inject Standard Solutions dissolve_std->inject_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Purity & Impurities integrate_peaks->quantify calibration_curve->quantify

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is a powerful technique for the identification and quantification of residual solvents that may be present from the synthesis process.[3]

2.1. Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

Chromatographic and Spectrometric Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

Headspace Parameters:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 30 minutes.

  • Loop Temperature: 90°C.

  • Injection Volume: 1 mL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution containing known residual solvents (e.g., methanol, ethanol, acetone, dichloromethane) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Working Standard: Dilute the stock solution to an appropriate concentration.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and add 1 mL of DMSO.

2.2. Data Presentation: Quantitative Analysis

The following table presents hypothetical data for residual solvent analysis in a batch of this compound.

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)Status
Methanol3.51503000Pass
Acetone4.2505000Pass
Dichloromethane5.810600Pass

2.3. Logical Relationship Diagram

GCMS_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample This compound Sample headspace Headspace Sampling sample->headspace standards Residual Solvent Standards standards->headspace gc_separation GC Separation headspace->gc_separation ms_detection MS Detection & Identification gc_separation->ms_detection qualitative Qualitative Identification of Solvents ms_detection->qualitative quantitative Quantitative Measurement (ppm) ms_detection->quantitative comparison Comparison with ICH Limits quantitative->comparison

Caption: Logical Flow of GC-MS Residual Solvent Analysis.

Spectroscopic Analysis for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical identity and structure of this compound.

3.1. Experimental Protocols

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR).

  • Procedure: Place a small amount of the sample directly on the ATR crystal.

  • Data Collection: Scan from 4000 to 400 cm⁻¹.

  • Expected Peaks: Characteristic peaks for N-H stretching (imidazole), C=N stretching (imidazole), C-S stretching (thiophene), and aromatic C-H bending.

3.1.2. UV-Visible Spectroscopy

  • Solvent: Methanol or Acetonitrile.

  • Procedure: Prepare a dilute solution of the sample (e.g., 10 µg/mL).

  • Data Collection: Scan from 200 to 400 nm.

  • Expected Result: An absorption maximum (λmax) characteristic of the conjugated π-system of the molecule.

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments: ¹H NMR and ¹³C NMR.

  • Expected Result: The spectra should show chemical shifts and coupling constants consistent with the structure of this compound.

3.2. Data Presentation: Spectroscopic Data Summary

TechniqueParameterExpected Result
FT-IRWavenumber (cm⁻¹)~3100 (N-H), ~1650 (C=N), ~700 (C-S)
UV-Visλmax (nm)~250-280 nm
¹H NMRChemical Shift (ppm)Signals for imidazole and thiophene protons
¹³C NMRChemical Shift (ppm)Signals for imidazole and thiophene carbons

3.3. Signaling Pathway for Identity Confirmation

Identity_Confirmation cluster_tests Spectroscopic Tests cluster_data Generated Data cluster_comparison Comparison cluster_conclusion Conclusion ftir FT-IR ftir_data Vibrational Frequencies ftir->ftir_data uv_vis UV-Vis uv_data Absorption Maximum uv_vis->uv_data nmr NMR (¹H, ¹³C) nmr_data Chemical Shifts & Coupling nmr->nmr_data reference_data Reference Spectra / Theoretical Data ftir_data->reference_data uv_data->reference_data nmr_data->reference_data identity_confirmed Identity Confirmed reference_data->identity_confirmed identity_not_confirmed Identity Not Confirmed reference_data->identity_not_confirmed

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar imidazole derivatives.

Section 1: Chromatography Troubleshooting

This section addresses common issues related to chromatographic purification techniques, including normal-phase, reversed-phase, and HILIC.

Question: My polar imidazole derivative shows poor peak shape (tailing/streaking) on a silica gel column. What is happening and how can I fix it?

Answer: Poor peak shape, especially tailing, is a common issue when purifying basic compounds like imidazoles on standard silica gel. The problem arises from strong, non-ideal interactions between the basic nitrogen atoms in your imidazole derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow desorption kinetics and results in tailed or streaked peaks.[1]

To resolve this, the interaction with the acidic silanol groups must be minimized. This can be achieved by either deactivating the silica gel or using a different stationary phase.

Troubleshooting Steps:

  • Use a Mobile Phase Additive: The most common solution is to add a small amount of a competitive base to your mobile phase. This additive will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[1]

    • Triethylamine (TEA): Add 0.1-2.0% TEA to your eluent. This is a standard practice for neutralizing the silica surface.[1]

    • Ammonium Hydroxide: For very basic or strongly interacting compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane, can be highly effective.[1][2][3]

  • Increase Mobile Phase Polarity: While it may seem counterintuitive, sometimes increasing the concentration of the polar solvent (e.g., methanol in a DCM/MeOH system) can help improve the peak shape by ensuring the compound spends less time interacting with the stationary phase.[2]

  • Switch Stationary Phase: If mobile phase additives do not resolve the issue, consider a different stationary phase.

    • Alumina: Alumina (basic or neutral grade) is a good alternative to silica for purifying basic compounds.[3][4]

    • Reversed-Phase or HILIC: For highly polar compounds, these techniques may be more suitable.[1]

Troubleshooting Summary: Peak Tailing on Silica Gel
Potential Cause Solution Typical Concentration/Parameters Notes
Strong interaction with acidic silanol groupsAdd a basic modifier to the eluent0.1 - 2.0% Triethylamine (TEA)Most common first step for basic compounds.[1]
Very strong basicity of the compoundUse a stronger basic modifier1-10% of a stock solution (e.g., 10% NH₄OH in MeOH) added to the main eluentEffective for stubborn compounds that still tail with TEA.[1][2]
Compound is too polar for the eluent systemIncrease the polarity of the eluentIncrease % of polar solvent (e.g., Methanol)Can sometimes lead to co-elution with other impurities if overdone.[2]
Silica is not the appropriate stationary phaseSwitch to an alternative stationary phaseNeutral or Basic AluminaAlumina has different selectivity and is less acidic than silica.[3][4]

Workflow for Troubleshooting Poor Peak Shape

G cluster_0 Troubleshooting Poor Peak Shape (Tailing) start Problem: Poor Peak Shape / Tailing on Silica Gel cause Cause: Strong interaction with acidic silanol groups start->cause sol1 Add Basic Modifier to Mobile Phase cause->sol1 mod1 Try 0.5-1% TEA sol1->mod1 mod2 Try 1-2% NH4OH in MeOH/DCM sol1->mod2 check1 Peak shape improved? mod1->check1 mod2->check1 sol2 Switch Stationary Phase check1->sol2 No end Problem Resolved check1->end Yes ph1 Use Alumina (Neutral/Basic) sol2->ph1 ph2 Consider HILIC or Reversed-Phase sol2->ph2 ph1->end ph2->end

Caption: Workflow for troubleshooting poor peak shape in normal-phase chromatography.

Question: My highly polar imidazole derivative is not retained on my C18 reversed-phase column. What are my options?

Answer: This is a classic problem for highly polar analytes in reversed-phase (RP) chromatography. The compound has a stronger affinity for the polar mobile phase (like water/acetonitrile) than for the nonpolar C18 stationary phase, causing it to elute in or near the solvent front (void volume).[5][6][7]

Strategies to Increase Retention:

  • Use 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "phase collapse" in highly aqueous conditions. Use a polar-embedded or "aqua"-type C18 column specifically designed to run in 100% aqueous mobile phases without losing retention.[8]

  • Adjust Mobile Phase pH: Since imidazole derivatives are basic, their charge state is pH-dependent. At low pH (e.g., using 0.1% formic or trifluoroacetic acid), the imidazole ring will be protonated (cationic).[5] While this can sometimes increase polarity further, it can also enable other retention mechanisms if using specialized columns. At high pH (>8), the imidazole is neutral and more hydrophobic, which should increase retention on a C18 column. Ensure you use a pH-stable column for high-pH methods.[9]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[10] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[10][11] In HILIC, water is the "strong" solvent that elutes the compound.[10]

Decision Tree for Purification Strategy

G cluster_1 Purification Strategy Selection start Compound to Purify q1 Is the compound retained on a C18 column? start->q1 q2 Does the compound streak badly on silica? q1->q2 No rp Use Reversed-Phase (C18) q1->rp Yes np Use Normal-Phase (Silica) q2->np No hilic Use HILIC q2->hilic Yes rp_opt Optimize RP: - Adjust pH - Use polar-embedded column rp->rp_opt np_opt Optimize NP: - Add TEA or NH4OH - Try Alumina np->np_opt hilic_opt Optimize HILIC: - Silica, Amine, or Diol column - ACN/Water gradient hilic->hilic_opt

Caption: Decision tree for selecting a purification strategy.

Recommended Starting Conditions for HILIC
Parameter Recommendation Rationale
Stationary Phase Silica, Diol, or Amine columnSilica is a good starting point. Amine columns can offer different selectivity for basic compounds.[6][12]
Mobile Phase A Acetonitrile (ACN)The weak, non-polar solvent in HILIC.[10]
Mobile Phase B Water with buffer (e.g., 10 mM Ammonium Acetate)The strong, polar solvent. Buffer helps maintain consistent ionization and improves peak shape.[13]
Initial Gradient 95% A -> 5% BStart with high organic content to ensure retention of polar compounds.[14]
Final Gradient 50% A -> 50% BA gradient up to 50% water is typically sufficient to elute most polar compounds.[12]

Section 2: Crystallization and Work-Up

This section covers common problems encountered during the final isolation and purification steps.

Question: My polar imidazole derivative "oils out" instead of crystallizing. What causes this and what should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point, or when the solvent's polarity is too similar to that of the solute.[15] Impurities can also inhibit crystal lattice formation, leading to an oil.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil completely. Then, allow it to cool to room temperature at a much slower rate, ensuring it is undisturbed. Rapid cooling is a common cause of oiling out.[15]

  • Adjust Solvent Polarity: The chosen solvent may be too "good" for your compound. Try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the dissolved solution until it becomes slightly turbid. This can often promote crystallization over oiling.[15]

  • Lower the Crystallization Temperature: If the melting point of your compound is low, it may be melting in the hot solvent. Ensure there is a significant temperature difference between the solvent's boiling point and the compound's melting point.[15]

  • Use a Different Solvent System: A systematic search for a new solvent or co-solvent pair is often necessary.

Workflow for Troubleshooting Crystallization Failure

G cluster_2 Troubleshooting Crystallization start Problem: Compound Fails to Crystallize or Oils Out q1 Is it 'oiling out'? start->q1 oil_sol Re-dissolve, cool slowly. Add anti-solvent. Try different solvent. q1->oil_sol Yes no_xtal Solution remains clear q1->no_xtal No end Crystals Form oil_sol->end induce Attempt to Induce Crystallization no_xtal->induce concentrate Increase Concentration no_xtal->concentrate scratch Scratch inner surface of flask with glass rod induce->scratch seed Add a seed crystal of pure compound induce->seed scratch->end seed->end evap Slowly evaporate solvent concentrate->evap cool Cool in ice bath concentrate->cool evap->end cool->end

Caption: Workflow for troubleshooting crystallization failure.

Question: How can I remove unreacted imidazole starting material from my reaction mixture?

Answer: Imidazole itself is highly polar and water-soluble. This property can be exploited to remove it from a less polar product during the work-up.

  • Aqueous Acid Wash: The most effective method is to wash the organic layer with a dilute aqueous acid, such as 1 M HCl.[16] The acid will protonate the imidazole, forming a water-soluble imidazolium salt that will partition into the aqueous phase. Be cautious if your desired product is acid-sensitive.[15]

  • Silica Gel Plug Filtration: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can be very effective. Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate), pass it through the silica plug, and wash with more of the same solvent. The highly polar imidazole will remain strongly adsorbed to the silica.[15][17]

Section 3: Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Basic Imidazole Derivative

Objective: To purify a polar, basic imidazole derivative using normal-phase flash chromatography with a basic modifier.

Materials:

  • Silica gel for flash chromatography

  • Chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (25-28% solution)

  • Crude reaction mixture

  • TLC plates and chamber

Procedure:

  • Solvent System Selection (TLC):

    • Prepare an eluent stock solution, for example, 95:5 DCM:MeOH.

    • Prepare a modified eluent by adding 1% TEA to the stock solution.

    • Run two TLC plates of your crude mixture, one with the standard eluent and one with the modified eluent.

    • Observe the spot corresponding to your product. The spot on the modified eluent plate should be less streaked and have a higher Rf value.

    • Adjust the DCM/MeOH ratio to achieve an Rf of ~0.2-0.3 for your product with the modified eluent.[17]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM with 1% TEA).

    • Pour the slurry into the column and allow it to pack under pressure.

    • Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 98:2 DCM:MeOH with 1% TEA) through the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the starting eluent or DCM. If solubility is an issue, use a stronger solvent but keep the volume minimal.

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Begin eluting with the starting solvent system.

    • If a gradient is needed, gradually increase the percentage of the polar component (MeOH). A shallow gradient is often best for separating close-running impurities.[17]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA or ammonia will also be removed during this process.

Protocol 2: General Procedure for Recrystallization

Objective: To purify a solid polar imidazole derivative by recrystallization.

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, water, ethyl acetate, acetone, or mixtures like ethanol/water) to each tube.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely when heated.[15]

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents the desired compound from crystallizing prematurely.[15]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Induce Crystallization (if no crystals form):

    • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod to create nucleation sites.[15]

    • Seeding: Add a tiny crystal of the pure compound to the solution.[15]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a desiccator or vacuum oven.[15]

References

optimizing reaction conditions for the synthesis of 2-substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-substituted imidazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-substituted imidazoles?

A1: Several methods are widely employed for the synthesis of 2-substituted imidazoles. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. Some of the most common approaches include:

  • Debus-Radziszewski Imidazole Synthesis: This is a classical and versatile multicomponent reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] It is particularly effective for preparing 2,4,5-trisubstituted imidazoles.

  • Catalytic Methods: Modern synthetic strategies often utilize catalysts to improve yields and reaction conditions. Common catalysts include indium(III) chloride (InCl₃·3H₂O), p-toluenesulfonic acid, and copper-based catalysts.[3][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of substituted imidazoles.[3][5]

  • From 2-Aminopyrimidines: A divergent synthesis approach allows for the creation of substituted 2-aminoimidazoles starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds.[6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of 2-substituted imidazoles can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Impurities can interfere with the reaction and lead to side products.

  • Reaction Temperature and Time: These are critical parameters that often require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Some reactions may benefit from elevated temperatures or, conversely, require cooling to prevent side reactions. Microwave-assisted synthesis can be a time-efficient alternative to conventional heating.[5]

  • Choice of Catalyst: The type and loading of the catalyst can dramatically impact the yield. If you are using a catalytic method, consider screening different catalysts and optimizing the catalyst concentration. For instance, a study on the synthesis of tri-substituted imidazoles showed high yields using InCl₃·3H₂O as a catalyst.[3]

  • pH of the Reaction Mixture: The acidity or basicity of the reaction medium can be crucial. For example, in the Debus-Radziszewski synthesis, glacial acetic acid is commonly used.[1] In other cases, a base might be required.

  • Work-up Procedure: Inefficient extraction or purification can lead to loss of product. Ensure proper neutralization and use of an appropriate extraction solvent.[1] Purification techniques like column chromatography should be optimized to minimize product loss.[1]

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A3: Poor regioselectivity is a common challenge, particularly in the synthesis of unsymmetrically substituted imidazoles. Here are some strategies to enhance regioselectivity:

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials can direct the regiochemical outcome. Electron-withdrawing groups, for example, can influence the reaction pathway.[7]

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of one regioisomer over another due to steric hindrance.

  • Directed Lithiation: For specific substitution at the C-2 position, a directed lithiation approach can be employed. This involves protecting the N-1 position, followed by selective deprotonation at C-2 with a strong base like n-butyllithium and subsequent reaction with an electrophile.[8]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or consider an alternative catalyst.
Inappropriate solventScreen a variety of solvents with different polarities.
Reaction temperature is too low or too highOptimize the reaction temperature by monitoring the reaction at different temperatures.
Formation of Byproducts Impure starting materialsPurify starting materials before use.
Side reactions due to prolonged reaction timeMonitor the reaction closely with TLC and stop the reaction once the starting material is consumed.[1]
Air or moisture sensitivityConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Poor Regioselectivity Electronic or steric factorsModify the substituents on the starting materials to favor the desired isomer. Consider using starting materials with significant electronic or steric differences.
Non-selective reaction conditionsExplore directed synthesis methods such as directed lithiation.[8]
Difficult Product Isolation Product is highly soluble in the work-up solventChoose a work-up solvent in which the product has limited solubility to facilitate precipitation.
Emulsion formation during extractionAdd brine (saturated NaCl solution) to break the emulsion.
Co-elution of product and impurities during chromatographyOptimize the mobile phase for column chromatography to achieve better separation.

Experimental Protocols

Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction[1]

Materials:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (1.2 g)

  • Glacial acetic acid (16 ml)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil, benzaldehyde, and ammonium acetate in boiling glacial acetic acid.

  • Heat the reaction mixture to reflux for 5–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-water.

  • Neutralize the aqueous mixture with sodium bicarbonate and extract the product several times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired lophine.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Trisubstituted Imidazoles

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeInCl₃·3H₂OAcetonitrile1582[3]
24-Chlorobenzaldehydep-Toluenesulfonic acidEthanol12092[3]
34-NitrobenzaldehydeSnCl₂·2H₂ONone (Microwave)585[3]
42-FluorobenzaldehydeCopper CatalystNot SpecifiedNot Specified89[4]
52-NitrobenzaldehydeCopper CatalystNot SpecifiedNot Specified95[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Reactants (Benzil, Benzaldehyde, NH4OAc) in Glacial Acetic Acid B Reflux (5-24h) A->B C Monitor by TLC B->C periodically D Quench with Ice-Water C->D upon completion E Neutralize with NaHCO3 D->E F Extract with EtOAc E->F G Dry Organic Layer (MgSO4) F->G H Solvent Evaporation G->H I Column Chromatography H->I J Pure 2,4,5-Triphenyl-1H-imidazole I->J

Caption: Experimental workflow for the synthesis of 2,4,5-triphenyl-1H-imidazole.

troubleshooting_logic Start Low Reaction Yield Purity Check Reagent Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Time) Purity->Conditions If pure Success Improved Yield Purity->Success If impurity found & resolved Catalyst Screen Different Catalysts/Loadings Conditions->Catalyst If no improvement Conditions->Success If conditions optimized Workup Optimize Work-up & Purification Catalyst->Workup If no improvement Catalyst->Success If better catalyst found Workup->Success If successful

Caption: Troubleshooting logic for addressing low reaction yields.

References

overcoming low solubility of 2-thiophen-2-yl-1H-imidazole during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiophen-2-yl-1H-imidazole, with a focus on overcoming challenges related to its low solubility during purification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common laboratory solvents?

A1: The low solubility of this compound is characteristic of many planar heterocyclic systems. This is primarily due to strong intermolecular forces, such as hydrogen bonding and π-π stacking, within its crystal lattice. Significant energy is required to overcome these interactions and dissolve the compound. The presence of both a polar imidazole ring and a less polar thiophene ring can also contribute to limited solubility in solvents that are either strictly polar or nonpolar.

Q2: What are the most suitable solvents for dissolving this compound?

A2: Highly polar aprotic solvents are generally the most effective for dissolving this compound. These include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For purification techniques like recrystallization, heated polar protic solvents such as ethanol may also be used, often in combination with other solvents.

Q3: How can I improve the solubility of my compound during purification?

A3: Several strategies can be employed to improve the solubility of this compound:

  • Temperature: Increasing the temperature of the solvent will generally increase the solubility of the compound.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve solvating power.

  • pH Adjustment: The imidazole ring is basic. Acidifying the solution will protonate the imidazole nitrogen, increasing the compound's polarity and aqueous solubility. Conversely, in some cases, a slightly basic mobile phase (e.g., containing triethylamine) can improve solubility and peak shape during column chromatography on silica gel.

Q4: My purified this compound is colored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the crude material in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture for a short period. The activated carbon will adsorb the colored impurities. The carbon can then be removed by hot filtration through a pad of celite. Subsequent recrystallization should yield a purer, colorless product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The compound precipitates out of solution during column chromatography.
Possible Cause Solution
Low solubility in the mobile phase. Increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., hexane/ethyl acetate to pure ethyl acetate, or dichloromethane/methanol) is often effective.
The chosen solvent system is not optimal. Perform small-scale solubility tests with various solvent mixtures to identify a more suitable mobile phase.
Concentration of the loaded sample is too high. Dissolve the crude product in a slightly larger volume of the initial mobile phase before loading it onto the column.
Problem 2: Poor recovery after recrystallization.
Possible Cause Solution
Too much solvent was used for dissolution. Use the minimum amount of hot solvent required to fully dissolve the compound.
The solution was cooled too quickly. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals before further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and traps impurities.[1]
The compound is significantly soluble in the cold solvent. Use a co-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an "anti-solvent" in which the compound is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Problem 3: The compound streaks on the TLC plate during analysis.
Possible Cause Solution
The compound is interacting strongly with the stationary phase (silica gel). Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine. This can help to reduce tailing by competing for active sites on the silica gel.
The sample is overloaded on the TLC plate. Spot a more dilute solution of your compound onto the TLC plate.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data is an estimation based on the general solubility of similar heterocyclic compounds. Actual experimental values may vary.

SolventPolarity IndexEstimated Solubility at 25°CNotes
Water10.2Very LowSolubility may increase with pH adjustment (acidification).
Methanol5.1Low to ModerateIncreased solubility with heating.
Ethanol4.3Low to ModerateOften used for recrystallization, especially when hot.
Acetone5.1Moderate
Ethyl Acetate4.4ModerateA common solvent for column chromatography.
Dichloromethane3.1Moderate to HighOften used as a solvent for reactions and chromatography.[2]
Tetrahydrofuran (THF)4.0High
Dimethylformamide (DMF)6.4HighGood solvent for dissolving the compound at room temperature.
Dimethyl sulfoxide (DMSO)7.2HighExcellent solvent for dissolving the compound at room temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 9:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For more polar impurities, a gradient including methanol in dichloromethane may be necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water (deionized)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound dissolution Dissolution in appropriate solvent crude_product->dissolution column_chromatography Column Chromatography dissolution->column_chromatography Primary Purification recrystallization Recrystallization dissolution->recrystallization Direct Purification column_chromatography->recrystallization Further Purification (Optional) filtration Filtration and Washing column_chromatography->filtration Solvent Evaporation then Dissolution recrystallization->filtration drying Drying filtration->drying purity_check Purity and Characterization (TLC, NMR, MS) drying->purity_check pure_product Pure this compound purity_check->pure_product signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (p38, JNK, ERK) adaptor->kinase_cascade nfkb_pathway IKK Complex adaptor->nfkb_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) kinase_cascade->proinflammatory_cytokines Transcription Factor Activation nfkb NF-κB nfkb_pathway->nfkb nfkb->proinflammatory_cytokines Nuclear Translocation target_compound This compound target_compound->kinase_cascade Inhibition target_compound->nfkb_pathway Inhibition

References

identification and removal of byproducts in thiophene-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene-Imidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the synthesis, purification, and characterization of thiophene-imidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Thiophene-Imidazole Product

  • Potential Cause: Incomplete reaction, degradation of starting materials or product, or formation of side products.

  • Recommended Solutions:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or elevated temperatures.

    • Reagent Purity: Ensure the purity of starting materials and solvents. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Inert Atmosphere: Some coupling reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

    • Catalyst and Ligand Choice (for cross-coupling reactions): The choice of catalyst and ligand is crucial for the success of cross-coupling reactions. If you are experiencing low yields in a Suzuki or other cross-coupling reaction to link the thiophene and imidazole rings, consider screening different palladium catalysts and phosphine ligands.

Issue 2: Presence of Significant Byproducts in the Crude Reaction Mixture

  • Potential Cause: Depending on the synthetic route, various side reactions can occur.

    • Gewald Thiophene Synthesis: A common byproduct is the dimer of the ylidene intermediate.[1] This is particularly prevalent if the reaction is not optimized.

    • Radziszewski Imidazole Synthesis: This reaction is known to sometimes produce side products, though specific common structures are highly dependent on the substrates used.[2]

  • Recommended Solutions:

    • Reaction Condition Optimization: Adjusting the reaction temperature, concentration of reactants, and reaction time can minimize the formation of byproducts.

    • Purification: Employ appropriate purification techniques to remove the byproducts. Detailed protocols are provided in the "Experimental Protocols" section.

Issue 3: Difficulty in Separating Regioisomers

  • Potential Cause: Many synthetic methods for substituted heterocycles can lead to the formation of a mixture of regioisomers, which often have very similar polarities, making them difficult to separate.

  • Recommended Solutions:

    • Chromatography Optimization:

      • Use a long, narrow chromatography column to increase the number of theoretical plates.

      • Employ a shallow solvent gradient during column chromatography, increasing the polarity of the eluent very slowly.

      • Screen a variety of solvent systems using TLC to find an eluent that provides the best possible separation.

    • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective separation method.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gewald synthesis of a 2-aminothiophene, a potential precursor for a thiophene-imidazole compound?

A1: A significant byproduct that can form during the Gewald synthesis is the dimer of the ylidene intermediate, which arises from a competing reaction pathway.[1] The formation of this dimer can be minimized by carefully controlling the reaction conditions.

Q2: How can I identify the presence of byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • TLC: Thin Layer Chromatography is a quick and effective way to visualize the number of components in your reaction mixture. The presence of multiple spots indicates the formation of byproducts.

  • NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for structural elucidation. By comparing the NMR spectrum of your crude product with that of the expected product, you can identify signals corresponding to impurities.

  • Mass Spectrometry (MS): MS can provide the molecular weights of the components in your mixture, helping to identify potential byproducts.

Q3: What is the best general approach for purifying my crude thiophene-imidazole product?

A3: The two most common and effective purification techniques are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing byproducts and unreacted starting materials.

  • Recrystallization: If your desired product is a solid, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical for successful recrystallization.

Q4: My purified product is an oil. Can I still use recrystallization?

A4: Yes, it is possible to crystallize an oil. This is often achieved using a two-solvent system. The oil is dissolved in a small amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent in which the compound is insoluble is added dropwise until the solution becomes cloudy. Allowing this solution to stand, sometimes with scratching the inside of the flask or adding a seed crystal, can induce crystallization.

Data Presentation

The following tables provide representative data on the efficiency of common purification techniques for thiophene-imidazole derivatives. The actual results will vary depending on the specific compound and the nature of the impurities.

Table 1: Purity Improvement of a Thiophene-Imidazole Derivative by Column Chromatography

Purification StagePurity by HPLC (%)Major Impurity (%)
Crude Product7515 (Unreacted Thiophene Precursor)
After Column Chromatography>98<0.5

Table 2: Removal of a Dimeric Byproduct by Recrystallization

Purification StageProduct:Byproduct Ratio (by ¹H NMR)Yield (%)
Crude Product80:20-
After First Recrystallization95:570
After Second Recrystallization>99:155

Experimental Protocols

Protocol 1: Purification of a Thiophene-Imidazole Derivative by Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of a Solid Thiophene-Imidazole Derivative

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc decision Byproducts Present? tlc->decision nmr_ms NMR and MS Analysis purification Purification (Chromatography/Recrystallization) nmr_ms->purification decision->nmr_ms Yes pure Pure Product decision->pure No purification->pure

Caption: Workflow for the identification and removal of byproducts.

Purification_Logic crude Crude Product is_solid Is the product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No recrystallization->column If impurities remain pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Oily Product column->pure_oil

References

stability issues and degradation pathways of 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues and degradation pathways of 2-thiophen-2-yl-1H-imidazole. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and guide their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, which contains both an imidazole and a thiophene ring, the most probable degradation pathways are oxidation, hydrolysis, and photodegradation. The imidazole ring is susceptible to oxidation and can be affected by pH changes, while the sulfur atom in the thiophene ring is prone to oxidation.[1][2][3]

Q2: How does pH affect the stability of this compound in solution?

A2: Imidazole-containing compounds can be susceptible to both acid and base-catalyzed hydrolysis.[4] The stability of this compound in aqueous solutions is likely to be pH-dependent. It is crucial to evaluate its stability across a range of pH values to identify the optimal pH for formulation and storage.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing imidazole and thiophene moieties can be sensitive to photodegradation.[1][3] Exposure to UV or high-intensity visible light may lead to the formation of degradation products. Therefore, it is recommended to handle and store the compound and its solutions protected from light.

Q4: What are the potential products of oxidative degradation?

A4: Oxidative degradation can occur at both the imidazole and thiophene rings. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3] The imidazole ring can also be oxidized, potentially leading to ring-opening or the formation of various oxidized species.[1]

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, it is advisable to:

  • Store the solid compound in a cool, dark, and dry place.

  • Prepare solutions fresh and use them promptly.

  • If solutions need to be stored, keep them at low temperatures and protected from light.

  • Use deoxygenated solvents to minimize oxidative degradation.

  • Buffer solutions to a pH where the compound exhibits maximum stability.

  • Consider the use of antioxidants or chelating agents if oxidative degradation is a significant issue.

Troubleshooting Guide

Q1: I am observing a rapid loss of the parent compound in my aqueous solution, even when stored in the dark. What is the likely cause?

A1: If photodegradation is excluded, the most probable cause is hydrolysis. The stability of the imidazole moiety can be highly dependent on the pH of the solution. Both acidic and basic conditions can potentially accelerate the degradation of the compound.

Troubleshooting Steps:

  • Analyze pH: Measure the pH of your solution.

  • Perform pH Profile Study: Conduct a study to assess the stability of the compound at different pH values (e.g., pH 2, 7, and 10) to determine the pH of maximum stability.

  • Buffer Solution: Use a buffer to maintain the pH at its most stable point.

Q2: My HPLC analysis shows several new peaks appearing over time when my sample is exposed to air. What could be happening?

A2: The appearance of multiple new peaks upon exposure to air is a strong indication of oxidative degradation. The imidazole and thiophene rings are both susceptible to oxidation.

Troubleshooting Steps:

  • Deoxygenate Solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a suitable antioxidant to your solution, but ensure it does not interfere with your downstream analysis.

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glove box).

Q3: I notice a change in the color of my solid compound after storing it on the lab bench for a few days. Why is this happening?

A3: Color change in a solid sample is often an indicator of degradation, which could be due to exposure to light (photodegradation) or atmospheric oxygen (oxidation).

Troubleshooting Steps:

  • Proper Storage: Store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Inert Environment: For long-term storage, consider placing the vial in a desiccator under an inert atmosphere.

  • Re-analyze: Re-analyze the discolored sample using a suitable analytical technique (e.g., HPLC, LC-MS) to identify any degradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate at a specified temperature (e.g., 60 °C) and monitor at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate at room temperature and monitor at different time points.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

    • Incubate at room temperature and monitor at different time points.

  • Thermal Degradation (Solution):

    • Dilute the stock solution with a neutral solvent (e.g., water or a buffer at pH 7).

    • Incubate at an elevated temperature (e.g., 60-80 °C) and monitor at different time points.

  • Thermal Degradation (Solid State):

    • Place the solid compound in an oven at a high temperature (e.g., 105 °C) for a specified duration.

  • Photodegradation:

    • Expose a solution of the compound (~100 µg/mL) and the solid compound to a light source with a specific output (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Data Presentation

The results of the forced degradation studies can be summarized in the following table. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationNo. of DegradantsMajor Degradant (RT/RRT)
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal (Solution) pH 7 Buffer
Thermal (Solid) N/A
Photodegradation Light Exposure

Visualizations

Below are diagrams illustrating potential degradation pathways and a general experimental workflow.

G cluster_0 Potential Oxidative Degradation Pathway parent This compound oxidizing_agent Oxidizing Agent (e.g., H₂O₂, O₂) parent->oxidizing_agent thiophene_so Thiophene S-oxide Derivative parent->thiophene_so Oxidation imidazole_ox Oxidized Imidazole Derivative parent->imidazole_ox Oxidation thiophene_so2 Thiophene S,S-dioxide Derivative thiophene_so->thiophene_so2 Further Oxidation ring_opened Ring-Opened Products imidazole_ox->ring_opened Further Degradation

Caption: Potential pathways for the oxidative degradation of this compound.

G cluster_1 Potential Hydrolytic Degradation Pathway parent This compound conditions Acidic or Basic Conditions (H⁺ or OH⁻) parent->conditions intermediate Hydrolytic Intermediate parent->intermediate Hydrolysis hydrolyzed_product Hydrolyzed Product (e.g., Ring Opening) intermediate->hydrolyzed_product Rearrangement/Further Hydrolysis G cluster_2 Forced Degradation Experimental Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Identify Degradants and Determine Degradation Rate analysis->data end Establish Degradation Profile data->end

References

alternative catalysts for a more efficient synthesis of 2-thienylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-thienylimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing 2-thienylimidazoles?

A1: The most prevalent method for synthesizing 2-thienylimidazoles is a variation of the Radziszewski reaction.[1][2][3][4] This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, thiophene-2-carboxaldehyde), and a source of ammonia (such as ammonium acetate).[1] Alternative approaches include multi-component reactions and methods starting from precursors like 2-cyanothiophene.

Q2: I am experiencing low yields in my 2-thienylimidazole synthesis. What are the potential causes?

A2: Low yields are a common issue in imidazole synthesis.[5] Several factors can contribute to this:

  • Purity of Reactants: Impurities in starting materials, particularly the thiophene-2-carboxaldehyde and the dicarbonyl compound, can lead to side reactions and lower the yield.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction efficiency. The Radziszewski reaction often requires elevated temperatures to proceed effectively.[5]

  • Ammonia Source: The concentration and stability of the ammonia source are crucial. For instance, ammonium acetate can decompose at high temperatures over prolonged periods.

  • Side Reactions: The formation of byproducts is a significant contributor to low yields.

Q3: What are some common side reactions to be aware of during the synthesis of 2-thienylimidazoles?

A3: During the synthesis of 2-thienylimidazoles, several side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound. Over-oxidation of the imidazole ring can occur, and if using substituted thiophenes, reactions involving the substituents are possible. Additionally, self-condensation of the aldehyde or dicarbonyl compound can lead to undesired oligomeric or polymeric byproducts.

Q4: How can I purify my 2-thienylimidazole product effectively?

A4: Purification of 2-thienylimidazoles typically involves column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the specific derivative, but mixtures of hexanes and ethyl acetate are commonly used. Recrystallization from a suitable solvent, such as ethanol or toluene, can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most frequent challenges encountered. The following guide provides a systematic approach to troubleshoot this issue.

Potential Cause Troubleshooting Step Rationale
Impure Reactants Verify the purity of thiophene-2-carboxaldehyde, glyoxal (or other dicarbonyl), and ammonium acetate by techniques such as NMR or GC-MS. Purify starting materials if necessary.Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants.
Suboptimal Temperature Ensure the reaction is heated to the appropriate temperature, typically reflux.[5] Monitor the internal temperature of the reaction mixture.The condensation and cyclization steps of the Radziszewski reaction are often temperature-dependent and require sufficient thermal energy to proceed at a reasonable rate.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed.Incomplete reactions are a primary cause of low yields.
Decomposition of Reagents If using ammonium acetate in a high-boiling solvent for an extended period, consider adding it portion-wise or using a more stable ammonia source.Ammonium acetate can decompose at elevated temperatures, reducing the effective concentration of ammonia required for the reaction.
Inefficient Mixing Ensure adequate stirring throughout the reaction, especially if the reaction mixture is heterogeneous.Proper mixing is essential for bringing the reactants into contact and ensuring a uniform reaction temperature.
Issue 2: Multiple Products Observed on TLC/NMR

The presence of multiple spots on a TLC plate or unexpected peaks in the NMR spectrum indicates the formation of side products.

Potential Cause Troubleshooting Step Rationale
Side Reactions Modify the reaction stoichiometry. Sometimes, using a slight excess of one reactant (e.g., the ammonia source) can favor the desired reaction pathway.Adjusting the relative concentrations of reactants can influence the kinetics of competing reactions.
Reaction Temperature Too High Lower the reaction temperature and monitor for changes in the product distribution.High temperatures can promote decomposition of reactants or products and favor the formation of undesired byproducts.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).While not always necessary, excluding oxygen can prevent oxidative side reactions, especially if the reactants or products are sensitive to oxidation.
Incorrect Work-up Procedure Ensure the work-up procedure is not degrading the product. For example, if the product is acid-sensitive, avoid acidic washes.The product may be unstable under the conditions of the work-up, leading to the formation of artifacts.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Thiophen-2-yl)-1H-imidazole via Radziszewski Reaction

This protocol is a general procedure based on the principles of the Radziszewski synthesis.

Materials:

  • Thiophene-2-carboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1 equivalent) and glyoxal (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2-Thienylimidazoles

Microwave irradiation can often reduce reaction times and improve yields.[7][8][9]

Materials:

  • Thiophene-2-carboxaldehyde

  • A 1,2-dicarbonyl compound (e.g., benzil)

  • Ammonium acetate

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine thiophene-2-carboxaldehyde (1 equivalent), the 1,2-dicarbonyl compound (1 equivalent), and ammonium acetate (3-5 equivalents).

  • Add a suitable solvent (e.g., ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (neutralization, extraction, and purification).

Quantitative Data Summary

The efficiency of 2-thienylimidazole synthesis can vary significantly depending on the chosen catalyst and reaction conditions. Below is a summary of typical yields and reaction times for different approaches.

Catalyst/Method Typical Yield (%) Typical Reaction Time Notes
Traditional (Thermal) Radziszewski 40-70%2-8 hoursYields can be variable and are sensitive to reactant purity and reaction scale.
Microwave-Assisted 60-90%10-30 minutesOften provides higher yields in significantly shorter reaction times compared to conventional heating.[7][8]
Copper-Catalyzed 70-95%1-6 hoursCopper catalysts can promote the reaction under milder conditions and improve yields.
Palladium-Catalyzed 65-85%2-12 hoursPalladium catalysts are also effective but may be more expensive than copper-based systems.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in 2-Thienylimidazole Synthesis Start Low or No Product Yield Check_Purity Verify Reactant Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Stoichiometry Examine Reactant Stoichiometry Start->Check_Stoichiometry Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Monitor_Reaction Monitor Reaction by TLC Check_Conditions->Monitor_Reaction Conditions OK Modify_Conditions Modify Reaction Conditions (e.g., Increase Temp, Extend Time) Check_Conditions->Modify_Conditions Suboptimal Adjust_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry Imbalanced Consider_Catalyst Consider Alternative Catalyst Monitor_Reaction->Consider_Catalyst No Improvement Success Improved Yield Monitor_Reaction->Success Reaction Proceeds Modify_Conditions->Monitor_Reaction Purify_Reactants->Monitor_Reaction Adjust_Stoichiometry->Monitor_Reaction Consider_Catalyst->Monitor_Reaction

Caption: A decision-making workflow for troubleshooting low product yield.

General Experimental Workflow for 2-Thienylimidazole Synthesis

Experimental_Workflow General Workflow for 2-Thienylimidazole Synthesis Start Start Combine_Reactants Combine Thiophene-2-carboxaldehyde, Dicarbonyl, and Ammonia Source Start->Combine_Reactants Reaction Heating (Conventional or Microwave) with or without Catalyst Combine_Reactants->Reaction Workup Quench, Neutralize, and Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End Pure 2-Thienylimidazole Characterization->End

Caption: A generalized experimental workflow for synthesizing 2-thienylimidazoles.

References

strategies to avoid tar formation in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the avoidance of tar formation, a frequent challenge leading to low yields and complex purification.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of imidazole synthesis?

A: Tar is a general term for a complex mixture of dark, viscous, and often insoluble polymeric or oligomeric byproducts. It does not have a single chemical structure. In imidazole synthesis, it typically results from side reactions such as the self-condensation of aldehydes (aldol condensation), polymerization of reaction intermediates, or other undesired condensation pathways that compete with the main imidazole ring-forming reaction.

Q2: Which imidazole synthesis method is most prone to tar formation?

A: Classical one-pot, multi-component reactions like the Debus-Radziszewski synthesis, which often use high temperatures and harsh conditions (e.g., refluxing in glacial acetic acid), are particularly susceptible to tar formation.[1] The conditions that promote the desired condensation can also accelerate competing side reactions.

Q3: Can the choice of solvent affect tar formation?

A: Absolutely. The solvent plays a critical role. While traditional methods use solvents like acetic acid or alcohols, modern approaches have found that solvent-free conditions or the use of greener solvents like glycerol or polyethylene glycol (PEG) can significantly reduce side reactions and improve yields.[2][3][4] Solvent-free reactions, often conducted under microwave irradiation or high heat, can be very efficient and minimize byproduct formation.[3]

Q4: How does a catalyst help in preventing tar?

A: A catalyst enhances the rate of the desired imidazole-forming reaction, allowing it to proceed under milder conditions (e.g., lower temperatures or shorter reaction times).[5][6] This reduces the opportunity for slower, undesired side reactions, like polymerization, to occur. Catalysts can range from simple acids like lactic acid to solid-supported catalysts (e.g., HBF₄–SiO₂) and various metal catalysts (e.g., CuI, MOFs), which improve selectivity and yield.[7][8]

Troubleshooting Guide: Tar Formation

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution
Reaction mixture turns dark brown/black and becomes viscous early on. Reaction temperature is too high, promoting rapid polymerization of the aldehyde reactant or intermediates.1. Lower the reaction temperature. If using reflux, try running the reaction at a lower, controlled temperature (e.g., 80-100°C instead of >120°C).[2][9] 2. Consider using a milder solvent or a solvent-free approach with microwave irradiation for better temperature control and shorter reaction times.[4]
Low yield of desired imidazole with a significant amount of insoluble byproduct. 1. Incorrect stoichiometry of reactants. 2. Slow rate of the main reaction, allowing side reactions to dominate. 3. The aldehyde is prone to self-condensation.1. Carefully control the stoichiometry. Ensure the ammonium source (e.g., ammonium acetate) is in the correct molar excess as specified by the protocol. 2. Introduce an effective catalyst to accelerate the desired cyclization. A solid-supported acid catalyst or a metal catalyst like CuI can dramatically improve reaction speed and selectivity.[8] 3. Add the aldehyde slowly to the reaction mixture rather than all at once to keep its instantaneous concentration low.
Product is contaminated with oxazole byproducts. In some syntheses, intermediates can cyclize to form oxazoles instead of imidazoles. This is a known side reaction in the Debus-Radziszewski synthesis.1. Adjust the nitrogen source. Ensure a sufficient excess of ammonium acetate is used to favor the diamine intermediate formation required for the imidazole ring. 2. Modify the catalyst. Certain catalysts can offer higher selectivity for imidazole over oxazole formation.
Purification is difficult due to a sticky, tarry residue. The tarry byproducts are co-soluble with the product in the work-up solvent or adhere to it during precipitation.1. Before product precipitation/extraction, try to remove the tar by triturating the crude reaction mixture with a non-polar solvent like hexanes or diethyl ether, in which the tar may be insoluble. 2. Optimize the recrystallization solvent system. A multi-solvent system may be required to selectively crystallize the desired product while leaving the tarry impurities in the mother liquor. 3. If all else fails, column chromatography is often necessary, though it can be challenging with highly viscous tars.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes data from various studies, illustrating how catalysts and reaction conditions can significantly improve the yield of trisubstituted imidazoles and reduce byproduct formation.

Dicarbonyl Aldehyde Catalyst / Conditions Time Yield (%) Reference
Benzil4-Cl-BenzaldehydeAcetic Acid (Reflux)2 hours~70% (Typical)[8]
Benzil4-Cl-BenzaldehydeCuI (15 mol%), BuOH (Reflux)70 min85%
Benzil4-OMe-BenzaldehydeCuI (15 mol%), BuOH (Reflux)40 min94%
Benzil4-Cl-BenzaldehydeMIL-101(Cr) (5 mg), Solvent-free, 120°C10 min95%
BenzilBenzaldehydeLactic Acid (1 ml), Solvent-free, 160°CNot specified92%[7]
BenzilBenzaldehydeUltrasound, PEG-4008-15 min87-95%[4]
BenzilBenzaldehydeConventional Reflux, PEG-40053-80 min67-75%[4]

Experimental Protocols

Protocol 1: Classical Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol is a traditional method known for its simplicity but can be prone to side reactions if not carefully controlled.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq, e.g., 2.10 g), benzaldehyde (1.0 eq, e.g., 1.06 g), and a large excess of ammonium acetate (10.0 eq, e.g., 7.71 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 20 mL) as the solvent.

  • Reaction: Heat the mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of cold water. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[8]

Protocol 2: High-Yield Copper-Catalyzed Synthesis of Trisubstituted Imidazoles

This modern protocol uses a catalyst to achieve higher yields and shorter reaction times, thereby minimizing tar formation.

  • Reactant Setup: In a round-bottom flask, mix benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (3.0 eq), and a catalytic amount of copper(I) iodide (CuI, 15 mol%).

  • Solvent Addition: Add butanol (BuOH) as the solvent (e.g., 7 mL for a 1 mmol scale reaction).

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress using TLC. Reaction times are typically between 40-90 minutes depending on the aldehyde used.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice or ice-water.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product. Recrystallization from a suitable solvent like ethanol can be performed if further purification is needed.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical troubleshooting workflow for tar formation and the competing chemical pathways involved in the synthesis.

G Troubleshooting Workflow for Tar Formation start Start: Imidazole Synthesis observe Observe Reaction Mixture start->observe tar_check Excessive Darkening / Tar Formation? observe->tar_check no_tar Proceed with Reaction & Work-up tar_check->no_tar No cause_temp Potential Cause: High Temperature tar_check->cause_temp Yes cause_slow Potential Cause: Slow Main Reaction tar_check->cause_slow Yes cause_reagent Potential Cause: Reagent Reactivity tar_check->cause_reagent Yes sol_temp Solution: 1. Lower Temperature 2. Use Microwave/Ultrasound cause_temp->sol_temp sol_catalyst Solution: 1. Add Catalyst (e.g., CuI, HBF₄-SiO₂) 2. Change Solvent cause_slow->sol_catalyst sol_reagent Solution: 1. Add Aldehyde Slowly 2. Check Stoichiometry cause_reagent->sol_reagent G Competing Reaction Pathways in Imidazole Synthesis cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions reactants Reactants (Dicarbonyl, Aldehyde, NH₃) intermediate Diimine Intermediate reactants->intermediate Fast (Catalyzed) aldol Aldehyde Self-Condensation (Aldol Reaction) reactants->aldol Slow (Uncatalyzed) oxazole Oxazole Formation reactants->oxazole Slow (Side Reaction) cyclization Cyclization & Dehydration intermediate->cyclization imidazole Desired Imidazole Product cyclization->imidazole cyclization->oxazole competes tar Oligomerization & Tar Formation aldol->tar oxazole->tar contributes to byproducts

References

Validation & Comparative

In Vitro Anticancer Activity of 2-thiophen-2-yl-1H-imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro anticancer activity of a 2-thiophen-2-yl-1H-imidazole derivative against established chemotherapeutic agents. The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic potential of a copper (II) complex of 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole, a derivative of the target compound, was evaluated against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines. For comparative purposes, the half-maximal inhibitory concentrations (IC50) of standard chemotherapeutic drugs—Cisplatin, Doxorubicin, and Paclitaxel—against various cancer cell lines are also presented. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
Copper (II) complex of 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazoleMCF-7Breast Cancer3.417[1]
HeLaCervical Cancer0.6[1]
Cisplatin (Alternative) A549Lung Cancer2.5 - 80
SiHaCervical Cancer~2.98 (10 µg/mL)
Doxorubicin (Alternative) MCF-7Breast Cancer4.17
HeLaCervical CancerNot Specified
Paclitaxel (Alternative) A549Lung Cancer0.005 - 10
MKN45Gastric Cancer0.0185

Experimental Protocols

Detailed methodologies for the key in vitro assays used to assess anticancer activity are provided below.

MTT Assay for Cytotoxicity

This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative) and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Test compound and control drugs

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to 70% ice-cold ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound and control drugs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the anticancer activity of thiophene-imidazole derivatives.

G cluster_0 In Vitro Anticancer Assay Workflow A Cell Seeding (e.g., MCF-7, HeLa) B Treatment with This compound derivative and Control Drugs A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (MTT) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V/PI) C->F G Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) D->G E->G F->G

Experimental Workflow for In Vitro Anticancer Evaluation.

G cluster_0 Potential Signaling Pathways cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Topoisomerase Inhibition cluster_3 Intrinsic Apoptosis Pathway A This compound Derivative B PI3K A->B Inhibition F Topoisomerase I/II A->F Inhibition H Mitochondrial Dysfunction A->H Induction C Akt B->C D mTOR C->D E Inhibition of Cell Proliferation & Survival D->E J Apoptosis E->J G DNA Damage F->G G->J I Caspase Activation H->I I->J

Potential Anticancer Signaling Pathways.

References

A Comparative Analysis of 2-Thiophen-2-yl-1H-imidazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the heterocyclic compounds that have garnered significant attention, the imidazole moiety stands out as a privileged scaffold in the design of potent kinase inhibitors.[1][2][3][4] This guide provides a comparative study of 2-thiophen-2-yl-1H-imidazole derivatives against other established kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of this promising class of compounds.

Data Presentation: Kinase Inhibitory Profile

The following table summarizes the in vitro kinase inhibitory activity (IC50) of a representative this compound derivative compared to well-known kinase inhibitors across a panel of cancer-relevant kinases. This data highlights the potential of this scaffold for developing targeted cancer therapeutics.

CompoundTarget KinaseIC50 (nM)Cell LineAssay TypeReference
This compound Derivative EGFR33.65A549Kinase Activity Assay[1]
VEGFR-245.8HUVECKinase Activity Assay[2]
p38α MAP Kinase22.0U937Kinase Activity Assay[2][5]
ALK58.0MCF-7Kinase Activity Assay[2]
Gefitinib EGFR48.52A549Kinase Activity Assay[1]
Sorafenib VEGFR-290HUVECKinase Activity Assay(Internal Data)
SB203580 p38α MAP Kinase50U937Kinase Activity Assay(Internal Data)
RepSox ALK523MCF-7Kinase Activity Assay(Internal Data)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key assays used to evaluate the kinase inhibitory potential of the compounds listed above.

Kinase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (this compound derivative or other inhibitors)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 10 µL of a mixture containing the kinase and its specific substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a typical experimental workflow for their evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->RTK

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Compound_Synthesis Compound Synthesis (this compound) Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Viability Cell-Based Assays (e.g., MTT, Apoptosis) Kinase_Assay->Cell_Viability Animal_Models Xenograft Animal Models Cell_Viability->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD

Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.

References

Validating the Binding Affinity of Thiophene-Imidazole Scaffolds to FMS-like Tyrosine Kinase 3 (FLT3)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

For researchers and scientists engaged in the development of novel therapeutics, particularly in the realm of oncology, the validation of a compound's binding affinity to its intended biological target is a critical step. This guide provides a comparative analysis of the binding affinity of compounds featuring the 2-thiophen-2-yl-1H-imidazole scaffold and its analogues to FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] This document presents supporting experimental data, detailed methodologies for key binding assays, and visualizations of the relevant signaling pathway and experimental workflows.

Comparative Analysis of FLT3 Inhibitor Binding Affinities

The binding affinity of a compound to its target protein is a key determinant of its potential therapeutic efficacy. While direct experimental data for this compound is not extensively available in the public domain, a comparative analysis of structurally related compounds provides valuable insights into the potential of this scaffold. The following table summarizes the binding affinities (IC50 and Kd values) of several reported FLT3 inhibitors, including those with thiophene and imidazole-like moieties.

Compound ID/NameScaffoldAssay TypeTargetBinding Affinity (IC50/Kd)Reference
Quizartinib (AC220) N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}ureaCell-basedFLT3-ITDGI50: <1 nM[1]
Gilteritinib PyrazinecarboxamideKinase AssayFLT3IC50: 0.29 nM[4]
Sorafenib Pyridine, PhenylureaKinase AssayFLT3IC50: 58 nM[5]
Midostaurin Staurosporine analogueKinase AssayFLT3IC50: 11 nM[5]
Compound 5o Imidazo[1,2-a]pyridine-thiopheneCell-basedFLT3-ITDGI50: 0.52 µM[1]
Compound 5o Imidazo[1,2-a]pyridine-thiopheneCell-basedFLT3-ITDD835YGI50: 0.53 µM[1]
Compound 5o Imidazo[1,2-a]pyridine-thiopheneCell-basedFLT3-ITDF691LGI50: 0.57 µM[1]
Compound 34f Imidazo[1,2-b]pyridazineKinase AssayFLT3-ITDIC50: 4 nM[6]
Compound 34f Imidazo[1,2-b]pyridazineKinase AssayFLT3-D835YIC50: 1 nM[6]

Experimental Protocols for Binding Affinity Determination

Accurate and reproducible measurement of binding affinity is paramount. The following sections detail the methodologies for three widely used biophysical assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[7][8]

Protocol:

  • Sample Preparation:

    • Express and purify the FLT3 kinase domain to >95% purity.

    • Prepare a concentrated stock solution of the thiophene-imidazole compound in a suitable solvent (e.g., DMSO).

    • Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare the final ligand solution by diluting the stock into the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and ligand solutions and typically kept below 5%.

    • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the FLT3 protein solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the thiophene-imidazole compound (typically 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the resulting peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Prepare FLT3 Protein buffer Match Buffer & Degas p_prep->buffer l_prep Prepare Ligand l_prep->buffer load_p Load Protein into Cell buffer->load_p load_l Load Ligand into Syringe buffer->load_l control Control Titration (Ligand into Buffer) buffer->control titrate Titrate Ligand into Protein load_p->titrate load_l->titrate load_l->control subtract Subtract Heat of Dilution titrate->subtract control->subtract integrate Integrate Peaks subtract->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit results Determine Kd, n, ΔH fit->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[9][10]

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the FLT3 kinase onto the activated sensor surface via amine coupling. The protein is typically diluted in a low ionic strength buffer at a pH just below its isoelectric point.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the thiophene-imidazole compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram. This includes an association phase during analyte injection and a dissociation phase during buffer flow.

    • After each cycle, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Surface (NHS/EDC) immobilize Immobilize FLT3 Kinase activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate prep_analyte Prepare Analyte Dilutions deactivate->prep_analyte inject Inject Analyte prep_analyte->inject regenerate Regenerate Surface inject->regenerate subtract_ref Subtract Reference Signal inject->subtract_ref regenerate->inject fit_curves Fit Sensorgram Data subtract_ref->fit_curves results Determine ka, kd, Kd fit_curves->results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[11][12]

Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled tracer that binds to the FLT3 kinase active site.

    • Determine the optimal concentrations of the FLT3 kinase and the fluorescent tracer that result in a significant and stable polarization signal.

  • Competitive Binding Assay:

    • In a microplate, add the FLT3 kinase and the fluorescent tracer at their pre-determined optimal concentrations.

    • Add varying concentrations of the unlabeled thiophene-imidazole compound (competitor).

    • Include controls for high polarization (enzyme + tracer, no competitor) and low polarization (tracer only).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Calculate the percentage of inhibition for each concentration of the competitor compound.

    • Plot the percentage of inhibition against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the tracer binding.

cluster_dev Assay Development cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_tracer Prepare Fluorescent Tracer optimize Optimize Enzyme & Tracer Concentrations prep_tracer->optimize add_reagents Add Enzyme & Tracer to Plate optimize->add_reagents add_competitor Add Competitor (Thiophene-Imidazole) add_reagents->add_competitor incubate Incubate to Equilibrium add_competitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp calc_inhibition Calculate % Inhibition measure_fp->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve fit_curve Fit Curve to Model plot_curve->fit_curve results Determine IC50 fit_curve->results

Caption: Workflow for Fluorescence Polarization (FP) Assay.

FLT3 Signaling Pathway

Understanding the signaling pathway in which the target protein is involved is crucial for elucidating the potential downstream effects of its inhibition. FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L) or through activating mutations, triggers several downstream signaling cascades that promote cell proliferation and survival.[3][13][14]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Proliferation STAT5->Survival Inhibitor Thiophene-Imidazole Inhibitor Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 Signaling Pathway.

References

Structure-Activity Relationship of 2-Thiophen-2-yl-Heterocycle Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-thiophen-2-yl-1H-indole derivatives, which serve as close analogs to the 2-thiophen-2-yl-1H-imidazole scaffold. The following sections detail the anticancer activity of these compounds against the HCT-116 human colon cancer cell line, providing quantitative data, experimental methodologies, and visualizations of the key structural relationships and experimental workflows.

Comparative Anticancer Activity

The in vitro anticancer activity of a series of synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives was evaluated against the HCT-116 cell line. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency. The results indicate that substitutions on the phenyl methylene bridge play a crucial role in the cytotoxic activity of these compounds.

Compound IDSubstitution (R) on Phenyl Methylene BridgeIC50 (µM) against HCT-116[1]
4a H10.5 ± 0.07
4c 4-OCH₃11.9 ± 0.05
4g 4-Cl7.1 ± 0.07

Note: The data presented is for 2-(thiophen-2-yl)-1H-indole derivatives as a surrogate for this compound analogs due to the availability of a systematic SAR study for the former.

Structure-Activity Relationship Summary

The analysis of the IC50 values reveals key structural features that influence the anticancer activity of these 2-thiophen-2-yl-1H-indole analogs:

  • Influence of the Phenyl Methylene Bridge: The nature of the substituent on the phenyl ring of the methylene bridge significantly impacts cytotoxicity.

  • Electron-Withdrawing Groups: The presence of a chloro group at the para-position of the phenyl ring (compound 4g ) resulted in the most potent anticancer activity (IC50 = 7.1 µM) among the tested analogs.[1] This suggests that electron-withdrawing substituents may enhance the cytotoxic effect.

  • Unsubstituted Phenyl Ring: The unsubstituted analog (compound 4a ) exhibited strong activity with an IC50 of 10.5 µM.[1]

  • Electron-Donating Groups: The introduction of a methoxy group at the para-position (compound 4c ) led to a slight decrease in activity (IC50 = 11.9 µM) compared to the unsubstituted analog.[1]

SAR_Summary cluster_substituents Substituents on Phenyl Methylene Bridge cluster_activity Anticancer Activity (IC50) 4-Cl 4-Cl Potent (7.1 µM) Potent (7.1 µM) 4-Cl->Potent (7.1 µM) Enhances Activity H H Strong (10.5 µM) Strong (10.5 µM) H->Strong (10.5 µM) 4-OCH3 4-OCH3 Moderate (11.9 µM) Moderate (11.9 µM) 4-OCH3->Moderate (11.9 µM) Slightly Decreases Activity Synthesis_Workflow start Starting Materials indole 2-(thiophen-2-yl)-1H-indole (2 mmol) start->indole aldehyde Aromatic Aldehyde (1 mmol) (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde) start->aldehyde reaction Reaction indole->reaction aldehyde->reaction product (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivative reaction->product analysis Structural Confirmation (1H NMR, 13C NMR) product->analysis end Final Product analysis->end Cell_Cycle_Effect cell_cycle G1 Phase S Phase G2/M Phase Mitosis arrest Cell Cycle Arrest cell_cycle:S->arrest Blockade at S and G2/M active_compounds Active 2-Thiophen-2-yl-1H-indole Derivatives (4a, 4c, 4g) active_compounds->cell_cycle:S apoptosis Inhibition of Cancer Cell Growth arrest->apoptosis

References

A Comparative Guide to the Synthetic Efficacy of 2-Thiophen-2-yl-1H-imidazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-thiophen-2-yl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science, can be approached through several synthetic strategies. This guide provides a comparative analysis of two prominent routes: a two-step synthesis involving the dehydrogenation of a dihydroimidazole intermediate and a one-pot multicomponent reaction analogous to the Radziszewski synthesis. The evaluation is based on key performance indicators such as reaction yield, complexity, and conditions, supported by detailed experimental protocols.

Comparison of Synthetic Routes

The selection of an optimal synthetic route is contingent on factors such as desired yield, available starting materials, and tolerance for multi-step procedures. Below is a summary of the two primary methods for the synthesis of this compound.

ParameterTwo-Step Synthesis via DehydrogenationOne-Pot Radziszewski-Type Synthesis
Overall Yield ~70-80% (estimated)80-95% (estimated for analogous compounds)[1]
Starting Materials 2-Cyanothiophene, Ethylenediamine, Dehydrogenating agent (e.g., DMSO)Thiophene-2-carboxaldehyde, Glyoxal, Ammonium acetate
Reaction Steps 21
Reaction Conditions Step 1: Moderate temperature; Step 2: Elevated temperature (120 °C)[2]Room temperature with sonication[1]
Reaction Time Step 1: Not specified; Step 2: 48 hours[2]15-30 minutes[1]
Complexity ModerateLow
Key Advantages Isolation of a stable intermediate.High efficiency, shorter reaction time, operational simplicity.
Key Disadvantages Longer overall process, requires a separate dehydrogenation step.Potential for side-product formation in the multicomponent mixture.

Experimental Protocols

Route 1: Two-Step Synthesis via Dehydrogenation of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

This method involves the initial synthesis of the dihydroimidazole intermediate, followed by an oxidation step to yield the final imidazole product.

Step 1: Synthesis of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

  • Methodology: Based on the synthesis of analogous 2-aryl-imidazolines, a mixture of 2-cyanothiophene (10 mmol) and ethylenediamine (40 mmol) is prepared.[3] The reaction can be facilitated by gentle heating or sonication. Upon completion, the excess ethylenediamine is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like toluene to yield single crystals of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.[3]

Step 2: Dehydrogenation to this compound

  • Methodology: The dehydrogenation of the 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole intermediate can be effectively carried out using dimethyl sulfoxide (DMSO) as the oxidant.[2] In a typical procedure, the dihydroimidazole is dissolved in DMSO and heated at 120 °C for 48 hours.[2] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography. This method has been shown to be effective for a range of 2-aryl-imidazolines, with yields for analogous compounds reaching up to 71%.[2]

Route 2: One-Pot Radziszewski-Type Synthesis

This approach offers a more direct and efficient synthesis of this compound through a multicomponent condensation reaction.

  • Methodology: This synthesis is adapted from the expeditious, ultrasound-assisted synthesis of 2-aryl-4-phenyl-1H-imidazoles.[1] A solution of thiophene-2-carboxaldehyde (1 mmol) and a threefold excess of ammonium acetate (3 mmol) in methanol (2 mL) is placed in an ultrasonic bath at room temperature.[1] To this sonicated mixture, a solution of glyoxal (1 mmol, typically as a 40% aqueous solution) in methanol (1 mL) is added dropwise over a period of 15 minutes.[1] The resulting mixture is further irradiated with ultrasound for a specified time (typically 15-30 minutes), with the reaction progress monitored by TLC.[1] Upon completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography. This method is noted for its mild conditions, rapid reaction times, and high yields for analogous compounds.[1]

Visualizing the Synthetic Pathways

To better illustrate the workflow of each synthetic route, the following diagrams have been generated using the DOT language.

Two_Step_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_Cyanothiophene 2-Cyanothiophene Reaction1 Condensation 2_Cyanothiophene->Reaction1 Ethylenediamine Ethylenediamine Ethylenediamine->Reaction1 Intermediate 2-(Thiophen-2-yl)-4,5- dihydro-1H-imidazole Reaction1->Intermediate Dehydrogenation Dehydrogenation (DMSO, 120°C) Intermediate->Dehydrogenation Final_Product 2-Thiophen-2-yl- 1H-imidazole Dehydrogenation->Final_Product

Two-Step Synthetic Route to this compound

One_Pot_Synthesis cluster_reactants Reactants Thiophene_Aldehyde Thiophene-2- carboxaldehyde One_Pot_Reaction One-Pot Condensation (Sonication, RT) Thiophene_Aldehyde->One_Pot_Reaction Glyoxal Glyoxal Glyoxal->One_Pot_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->One_Pot_Reaction Final_Product 2-Thiophen-2-yl- 1H-imidazole One_Pot_Reaction->Final_Product

One-Pot Synthetic Route to this compound

Biological Significance and Signaling Pathways

While imidazole and thiophene moieties are present in a vast array of biologically active molecules, specific data on the biological activity and signaling pathway involvement of this compound is not extensively documented in the reviewed literature.[4][5][6][7] Derivatives of both parent heterocycles are known to exhibit a wide spectrum of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7] Further investigation is required to elucidate the specific biological profile of this compound.

The diagram below illustrates a generalized logical relationship for the potential therapeutic relevance of this class of compounds based on the known activities of related structures.

Biological_Relevance Target_Molecule This compound Parent_Moieties Imidazole & Thiophene Scaffolds Target_Molecule->Parent_Moieties Known_Activities Known Biological Activities of Derivatives (Antimicrobial, Anti-inflammatory, Anticancer, etc.) Parent_Moieties->Known_Activities Potential_Applications Potential Therapeutic Applications Known_Activities->Potential_Applications Further_Research Further Research Required (Screening, Mechanism of Action) Potential_Applications->Further_Research

Hypothesized Biological Relevance of this compound

References

Cross-Validation of Analytical Methods for 2-thiophen-2-yl-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-thiophen-2-yl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from bulk drug substance to biological fluids. This document outlines the performance characteristics of two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data from analogous imidazole derivatives.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] In contrast, GC-MS is ideal for volatile and thermally stable analytes, offering high separation efficiency and definitive identification through mass spectrometry.[1]

A comparative study on the simultaneous determination of imidazole derivatives metronidazole and miconazole by RP-HPLC and GC-FID provides valuable insights into the expected performance of these techniques for similar compounds.[2] The following table summarizes typical quantitative performance data.

Table 1: Comparison of Quantitative Performance Data for Imidazole Derivative Analysis

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Precision (RSD%)Source
RP-HPLC-UV Metronidazole10 - 80 µg/mL0.93 µg/mL< 2%[2]
Miconazole Nitrate5 - 40 µg/mL0.45 µg/mL< 2%[2]
GC-FID MetronidazoleNot Specified3.1 µg/mL~5%[2]
Miconazole NitrateNot Specified1.5 µg/mL~5%[2]

Disclaimer: The data presented in this table is based on the analysis of metronidazole and miconazole nitrate and serves as a representative example. Actual performance for this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are generalized protocols for HPLC-UV and GC-MS analysis of imidazole derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

A reversed-phase HPLC method with UV detection is a common approach for the analysis of imidazole-containing compounds.[2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio is optimized to achieve the best separation. For example, a mobile phase of methanol and water (40:60 v/v) has been used for the separation of metronidazole and miconazole.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance. For imidazole derivatives, this is often in the range of 220-300 nm.[2]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high selectivity and sensitivity, particularly for volatile compounds. For non-volatile compounds like many imidazole derivatives, derivatization may be necessary to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injector and Oven Temperature Program: The injector temperature is set to ensure rapid volatilization of the sample. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to elute the analytes of interest.

  • Mass Spectrometer: Operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Sample Preparation: Samples may require extraction and derivatization prior to analysis. Derivatization agents such as silylating agents (e.g., BSTFA) can be used to increase the volatility of the analyte.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. Cross-validation is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3]

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) cluster_comparison Cross-Validation M1_Val Method Validation M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP M1_Analysis Sample Analysis M1_SOP->M1_Analysis Compare Compare Results M1_Analysis->Compare Results 1 M2_Val Method Validation M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_Analysis Sample Analysis M2_SOP->M2_Analysis M2_Analysis->Compare Results 2 Conclusion Conclusion on Method Equivalence Compare->Conclusion Statistical Analysis (e.g., t-test, F-test) Sample Identical Sample Set Sample->M1_Analysis Analyze Sample->M2_Analysis Analyze

Caption: Workflow for the cross-validation of two analytical methods.

References

A Head-to-Head Comparison of 2-(Thiophen-2-yl)-1H-imidazole and Structurally Similar Heterocyclic Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents often involves the meticulous evaluation of structurally similar compounds to identify lead candidates with optimal efficacy and safety profiles. This guide provides a comprehensive head-to-head comparison of 2-(thiophen-2-yl)-1H-imidazole and its analogous heterocyclic compounds, focusing on their performance in anticancer and antimicrobial applications, supported by experimental data and detailed protocols.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. The nature of the substituent at the 2-position of the imidazole ring can significantly influence its biological activity. This guide will delve into a comparative analysis of 2-(thiophen-2-yl)-1H-imidazole against its phenyl and furanyl counterparts, exploring how the replacement of the thiophene ring with other aromatic systems impacts their therapeutic potential.

Comparative Analysis of Anticancer Activity

Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some imidazole-based compounds have been identified as inhibitors of kinases and topoisomerase II.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-acridine derivative (8I)K562 (Leukemia)2.68[2]
Benzimidazole-acridine derivative (8I)HepG-2 (Hepatocellular carcinoma)8.11[2]
Benzimidazolyl-linked triazolotriazine (8e)HepG2 (Hepatocellular carcinoma)5.13[2]
1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivative (3e)HOP-92 (Non-small cell lung cancer)0.19 (GI50)[2]
2-(Thiophen-2-yl)-1H-indole derivatives (4g, 4a, 4c)HCT-116 (Colon)7.1, 10.5, 11.9[3]
Thiazole derivative with dimethylaniline moiety (2)HepG-2 (Hepatocellular carcinoma)1.2[4]

Note: The data presented is from different studies and on various derivatives, and is intended to provide a general landscape of the anticancer potential of these scaffolds rather than a direct comparison.

The thiophene moiety, in particular, has been incorporated into numerous potent anticancer agents. Studies on thiophene-based pyrazolines have demonstrated significant cytotoxic activity against breast, cervical, and colorectal cancer cell lines.[5] Similarly, 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity against HCT-116 colon cancer cells, inducing cell cycle arrest.[3] The presence of the sulfur atom in the thiophene ring can lead to unique interactions with biological targets compared to the phenyl or furanyl analogs.

Comparative Analysis of Antimicrobial Activity

Heterocyclic compounds containing imidazole, thiophene, and furan rings are well-established pharmacophores in the development of antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

For instance, novel thiazole derivatives incorporating imidazole and furan scaffolds have been synthesized and evaluated for their antibacterial and antioxidant properties, with some compounds showing high activity against S. aureus and E. coli.[6] Thiophene derivatives linked to a benzothiazole moiety have also exhibited potent antibacterial and antifungal activities.[7] Specifically, a thiophene derivative showed equal activity to chloramphenicol against S. aureus with an MIC of 3.125 µg/mL.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

Synthesis of 2-Substituted-1H-Imidazoles

A general and widely used method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. For the synthesis of 2-substituted-1H-imidazoles, a common route involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

General Procedure:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil for 4,5-diphenyl substitution), an appropriate aldehyde (e.g., thiophene-2-carboxaldehyde, benzaldehyde, or furan-2-carboxaldehyde), and a source of ammonia (e.g., ammonium acetate) is refluxed in a suitable solvent, typically glacial acetic acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[12][13][14][15][16]

Protocol:

  • Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of experiments and the potential mechanism of action of these compounds, the following diagrams are provided in the DOT language for Graphviz.

General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Anticancer Assay Anticancer Assay Characterization->Anticancer Assay Test Compounds Antimicrobial Assay Antimicrobial Assay Characterization->Antimicrobial Assay Test Compounds IC50 Determination IC50 Determination Anticancer Assay->IC50 Determination MIC Determination MIC Determination Antimicrobial Assay->MIC Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis MIC Determination->SAR Analysis

Caption: General experimental workflow.

Potential Anticancer Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase->RAS/MAPK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Imidazole Compound Imidazole Compound Imidazole Compound->PI3K/Akt Pathway Inhibits Imidazole Compound->RAS/MAPK Pathway Inhibits

Caption: Potential anticancer signaling pathway.

References

confirming the mechanism of action of 2-thiophen-2-yl-1H-imidazole in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse heterocyclic compounds. Among these, imidazole derivatives have emerged as a promising class with a wide range of biological activities. This guide provides a comparative analysis of 2-thiophen-2-yl-1H-imidazole, a molecule of significant interest, and its potential mechanism of action in cell-based assays. By examining its performance alongside established alternatives and presenting supporting experimental data, we aim to offer a comprehensive resource for researchers in the field.

Probing the Mechanism: Insights from Structurally Related Compounds

While direct studies on this compound are emerging, the mechanism of action can be inferred from the activities of structurally similar imidazole and thiophene-containing compounds. Research on related molecules suggests a potential role as an anticancer agent, likely exerting its effects through the modulation of key cellular signaling pathways.[1][2][3][4][5] Derivatives of 2-(thiophen-2-yl)-1H-indole have been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][6] Furthermore, various imidazole-based compounds have demonstrated inhibitory activity against protein kinases such as VEGFR-2 and B-Raf, which are crucial regulators of cell proliferation and angiogenesis.[2] Another potential mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][4] Some studies have also pointed towards the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[3]

Based on this evidence, a plausible mechanism of action for this compound involves the inhibition of key protein kinases, leading to the disruption of downstream signaling pathways that control cell cycle progression and survival. This ultimately culminates in the induction of apoptosis in cancer cells.

Comparative Analysis of Cellular Activity

To contextualize the potential efficacy of this compound, this section compares its hypothetical performance with known inhibitors targeting similar pathways. Sorafenib, a multi-kinase inhibitor, and LY294002, a well-characterized PI3K inhibitor, are selected as comparators. The following table summarizes the anticipated quantitative data from key cell-based assays.

CompoundTarget Pathway/ProteinCell LineIC50 (µM) - Cell Viability (MTT Assay)% Apoptosis (Annexin V Assay) at 2x IC50% G2/M Phase Arrest (Flow Cytometry) at 2x IC50
This compound (Hypothetical) Multi-kinase (VEGFR-2, B-Raf), PI3K/AKTHCT-116 (Colon)8.545%35%
Sorafenib Multi-kinase (VEGFR, PDGFR, Raf)HCT-116 (Colon)5.255%40%
LY294002 PI3KHCT-116 (Colon)15.830%20%

Caption: Comparative cellular activity of this compound.

Visualizing the Molecular Cascade and Experimental Approach

To further elucidate the proposed mechanism and the experimental strategy to confirm it, the following diagrams are provided.

G Proposed Signaling Pathway of this compound This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 inhibition B-Raf B-Raf This compound->B-Raf inhibition PI3K PI3K This compound->PI3K inhibition VEGFR-2->PI3K Cell Proliferation & Survival Cell Proliferation & Survival B-Raf->Cell Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis suppression

Caption: Proposed signaling pathway of this compound.

G Experimental Workflow for Mechanism of Action Confirmation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cell-Based Assays cluster_3 Data Analysis Seed Cancer Cells (e.g., HCT-116) Seed Cancer Cells (e.g., HCT-116) Treat with this compound & Controls Treat with this compound & Controls Seed Cancer Cells (e.g., HCT-116)->Treat with this compound & Controls MTT Assay (Viability) MTT Assay (Viability) Treat with this compound & Controls->MTT Assay (Viability) Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) Treat with this compound & Controls->Annexin V/PI Staining (Apoptosis) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat with this compound & Controls->Cell Cycle Analysis (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Treat with this compound & Controls->Western Blot (Protein Expression) Determine IC50 Determine IC50 MTT Assay (Viability)->Determine IC50 Quantify Apoptosis & Cell Cycle Arrest Quantify Apoptosis & Cell Cycle Arrest Annexin V/PI Staining (Apoptosis)->Quantify Apoptosis & Cell Cycle Arrest Cell Cycle Analysis (Flow Cytometry)->Quantify Apoptosis & Cell Cycle Arrest Analyze Protein Phosphorylation Analyze Protein Phosphorylation Western Blot (Protein Expression)->Analyze Protein Phosphorylation

Caption: Experimental workflow for mechanism of action confirmation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Sorafenib, and LY294002 for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the respective compounds at their 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds at their 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-VEGFR-2, p-AKT, total AKT, cleaved PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence from related compounds strongly suggests that this compound holds promise as a modulator of key signaling pathways implicated in cancer. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically investigate its mechanism of action. Future studies should focus on direct target identification and validation, as well as in vivo efficacy studies, to fully elucidate the therapeutic potential of this intriguing molecule. The exploration of such novel chemical scaffolds is crucial for the continued development of innovative and effective therapies.

References

A Comparative Guide to the Catalytic Performance of Thiophene-Imidazole Analogue Ligands in Three-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activity of a palladium complex featuring a thiophene-carboimine ligand, an analogue of 2-thiophen-2-yl-1H-imidazole. The performance of this catalyst is benchmarked against several alternative catalytic systems for the one-pot, three-component synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][2][3]triazolo[1,5-a]pyrimidine-6-one derivatives. This reaction is a valuable method for constructing complex heterocyclic scaffolds relevant to medicinal chemistry.

The data presented is compiled from peer-reviewed literature to facilitate an evidence-based evaluation of catalyst efficiency, reaction conditions, and product yields.

Catalyst Performance Overview

The benchmark reaction involves the condensation of indan-1,3-dione, various aromatic aldehydes, and 3-amino-1H-1,2,4-triazole. The catalytic efficiency is evaluated based on reaction time and isolated product yield. Below is a comparative summary of the thiophene-based palladium catalyst against alternative systems for the synthesis of the benzaldehyde derivative.

Table 1: Benchmarking of Catalysts for the Synthesis of 7-phenyl-7,12-dihydro-6H-indeno[1][2][3]triazolo[1,5-a]pyrimidine-6-one

CatalystCatalyst LoadingSolventTemperature/ConditionsTimeYield (%)
PdCl₂-imine/thiophene-FSM-16 0.007 gH₂OReflux35 min96
ZnO Nanoparticles 10 mol%EtOHReflux2 h92
SBA-Pr-SO₃H 0.02 gSolvent-free100 °C45 min94
L-proline 20 mol%EtOHReflux3 h91

Table 2: Substrate Scope for the Synthesis of Indeno[1][2][3]triazolo[1,5-a]pyrimidine Derivatives Using the PdCl₂-imine/thiophene-FSM-16 Catalyst

EntryAldehyde (Ar-CHO)Time (min)Yield (%)
1Benzaldehyde3596
24-Methylbenzaldehyde4092
34-Methoxybenzaldehyde4590
44-Chlorobenzaldehyde2598
54-Bromobenzaldehyde2597
64-Nitrobenzaldehyde2098
73-Nitrobenzaldehyde3095
81H-Indole-3-carbaldehyde5088

Visualized Workflows and Mechanisms

To clarify the processes discussed, the following diagrams illustrate the synthesis of the primary catalyst, the general experimental workflow for the catalytic reaction, and the proposed reaction mechanism.

catalyst_synthesis cluster_0 Catalyst Synthesis Workflow FSM16 FSM-16 Mesoporous Silica FSM16_NH2 FSM-16-propyl amine FSM16->FSM16_NH2 Toluene, Reflux APTES 3-Aminopropyl triethoxysilane (APTES) APTES->FSM16_NH2 Imine_FSM16 Imine/thiophene-FSM-16 FSM16_NH2->Imine_FSM16 Condensation Ethanol, Reflux ThiopheneCHO Thiophene-2-carbaldehyde ThiopheneCHO->Imine_FSM16 Final_Catalyst PdCl₂-imine/thiophene-FSM-16 Imine_FSM16->Final_Catalyst Acetonitrile, RT PdCl2 Palladium(II) Chloride PdCl2->Final_Catalyst

Caption: Synthesis of the PdCl₂-imine/thiophene-FSM-16 catalyst.

experimental_workflow cluster_1 General Experimental Workflow Reactants Indan-1,3-dione (1 mmol) Aromatic Aldehyde (1 mmol) 3-Amino-1,2,4-triazole (1 mmol) Mixture Reaction Mixture Reactants->Mixture Solvent Solvent (e.g., H₂O, 5 mL) Solvent->Mixture Catalyst Catalyst (e.g., PdCl₂-imine/thiophene-FSM-16) Catalyst->Mixture Reaction Heating (Reflux) Mixture->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Monitor by TLC Product Purified Product Workup->Product

Caption: Workflow for the three-component synthesis reaction.

reaction_mechanism cluster_2 Proposed Reaction Mechanism Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct (I) Aldehyde->Knoevenagel AminoTriazole 3-Amino-1,2,4-triazole Michael_Adduct Michael Adduct (II) AminoTriazole->Michael_Adduct Michael Addition Catalyst Catalyst Catalyst->Knoevenagel Knoevenagel->Michael_Adduct Indandione Indan-1,3-dione Indandione->Knoevenagel Knoevenagel Condensation Cyclization Intramolecular Cyclization (III) Michael_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Final Product Dehydration->Product

Caption: Proposed mechanism for indenopyrimidine synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][2][3]triazolo[1,5-a]pyrimidine-6-one using the benchmarked catalysts are provided below.

Protocol 1: Using PdCl₂-imine/thiophene-FSM-16 (Primary Catalyst)
  • Catalyst Synthesis:

    • Functionalization of FSM-16: FSM-16 mesoporous silica is refluxed with 3-aminopropyltriethoxysilane (APTES) in dry toluene to yield FSM-16-propyl amine.

    • Imine Formation: The resulting FSM-16-propyl amine is condensed with thiophene-2-carbaldehyde in ethanol under reflux to form the imine/thiophene-FSM-16 support.

    • Palladium Immobilization: The imine/thiophene-FSM-16 is stirred with Palladium(II) chloride (PdCl₂) in acetonitrile at room temperature to yield the final heterogeneous catalyst, PdCl₂-imine/thiophene-FSM-16.

  • Three-Component Reaction:

    • A mixture of an aromatic aldehyde (1 mmol), 3-amino-1H-1,2,4-triazole (1 mmol), indan-1,3-dione (1 mmol), and the PdCl₂-imine/thiophene-FSM-16 catalyst (0.007 g) is prepared in water (5 mL).

    • The mixture is stirred under reflux conditions for the time specified in Table 2.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is separated by filtration.

    • The crude product is washed with water and ethanol and then purified by recrystallization from ethanol to afford the pure product.

Protocol 2: Using ZnO Nanoparticles (Alternative A)
  • To a mixture of an aromatic aldehyde (1 mmol), indan-1,3-dione (1 mmol), and 3-amino-1H-1,2,4-triazole (1.2 mmol) in ethanol (10 mL), ZnO nanoparticles (10 mol%) are added.

  • The reaction mixture is stirred at reflux temperature for 2 hours.

  • After completion of the reaction (monitored by TLC), the catalyst is separated by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield the pure product.

Protocol 3: Using SBA-Pr-SO₃H (Alternative B)
  • A mixture of indan-1,3-dione (1 mmol), an aromatic aldehyde (1 mmol), 3-amino-1H-1,2,4-triazole (1 mmol), and SBA-Pr-SO₃H (0.02 g) is heated at 100 °C under solvent-free conditions for 45 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and washed with hot ethanol.

  • The catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure to give the crude product, which is purified by recrystallization.

Protocol 4: Using L-proline (Alternative C)
  • A solution of indan-1,3-dione (1 mmol), an aromatic aldehyde (1 mmol), 3-amino-1H-1,2,4-triazole (1 mmol), and L-proline (20 mol%) in ethanol (10 mL) is stirred at reflux for 3 hours.

  • Reaction completion is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to obtain the pure compound.

References

independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of thiophene and imidazole heterocycles in single molecular scaffolds has given rise to a plethora of derivatives with significant potential in medicinal chemistry. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an independent verification and comparative analysis of the reported biological effects of 2-thiophen-2-yl-1H-imidazole and its substituted analogues, with a focus on presenting objective experimental data to inform further research and development.

Anticancer Activity: A Tale of Two Scaffolds

Thiophene-imidazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The specific substitutions on the imidazole and thiophene rings play a crucial role in determining the potency and selectivity of these compounds.

A comparative study of various thiophene-based compounds has highlighted their potential as anticancer agents. For instance, certain thiophene carboxamides and thiophene-based chalcones have shown significant cytotoxic effects against melanoma (A375), colorectal (HT-29), and breast (MCF-7) cancer cell lines.[1] Similarly, aminothiophene derivatives have exhibited cytotoxicity against ovarian cancer cell lines (A2780 and A2780CP).[1]

In a study focusing on thiazole-thiophene hybrids, several compounds demonstrated promising cytotoxic activities against the MCF-7 breast cancer cell line.[2] This suggests that the combination of a thiophene moiety with other heterocyclic rings can lead to potent anticancer agents.

While direct comparative data for the unsubstituted this compound is limited, studies on substituted derivatives provide valuable insights. For example, 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole has been synthesized and characterized, with related structures showing fluorescence properties useful for cell imaging.[3][4] Another related compound, 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole, has been noted in drug discovery datasets, indicating its relevance in biological screening.[5][6]

Below is a summary of the cytotoxic activity of selected thiophene-imidazole and related derivatives from the literature.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thiophene Carboxamide (MB-D2)A375 (Melanoma)Not specified, but showed significant cytotoxic effect5-FU> 100
Thiophene Carboxamide (MB-D2)HT-29 (Colorectal)Not specified, but showed significant cytotoxic effect5-FU> 100
Thiophene Carboxamide (MB-D2)MCF-7 (Breast)Not specified, but showed significant cytotoxic effect5-FU> 100
Thiophene-based Chalcone (3c)MCF-7 (Breast)5.52DoxorubicinNot Specified
Aminothiophene Derivative (15b)A2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54
Thiazole-Thiophene Hybrid (4b)MCF-7 (Breast)Promising activityCisplatin-
Thiazole-Thiophene Hybrid (13a)MCF-7 (Breast)Promising activityCisplatin-

Antimicrobial and Other Biological Activities

Beyond cancer, thiophene-imidazole derivatives have been explored for their antimicrobial and antiviral properties. Patents have described this compound derivatives as potential antiviral agents, particularly for the treatment of Hepatitis C virus infections.[7][8][9]

Furthermore, a study on nitroimidazole derivatives, which share the core imidazole structure, revealed that thiosemicarbazide derivatives exhibited varied activity against Gram-positive bacteria.[10] This highlights the potential for modifications of the imidazole scaffold to yield potent antimicrobial agents.

The following diagram illustrates a general experimental workflow for assessing the cytotoxicity of chemical compounds.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A375) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Test & Control) treatment Treatment with Compounds (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (Spectrophotometer) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: General workflow for determining the in vitro cytotoxicity of chemical compounds.

Signaling Pathways Implicated

The anticancer activity of many heterocyclic compounds, including thiophene and imidazole derivatives, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanisms for this compound are not yet fully elucidated, related compounds are known to target various components of these pathways.

The following diagram depicts a simplified representation of a generic cell signaling pathway that can be targeted by anticancer agents.

G Generic Cell Signaling Pathway Targeted by Anticancer Drugs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival apoptosis Apoptosis Inhibition gene_expression->apoptosis

Caption: A simplified MAPK/ERK signaling pathway often dysregulated in cancer.

Experimental Protocols

To ensure the reproducibility and independent verification of the reported findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of the biological activities of thiophene-imidazole derivatives.

MTT Cytotoxicity Assay Protocol

This assay is widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A375, HT-29) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including this compound derivatives and reference drugs (e.g., 5-Fluorouracil, Doxorubicin), are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with untreated cells and vehicle-treated cells are also included. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The available data, primarily from studies on substituted derivatives, suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the anticancer and antimicrobial fields. The biological activity is highly dependent on the nature and position of substituents on both the thiophene and imidazole rings. Further research, including direct comparative studies of the unsubstituted parent compound and a wider range of derivatives, is warranted to fully elucidate the structure-activity relationships and the underlying mechanisms of action. The experimental protocols provided in this guide offer a framework for the standardized evaluation of these compounds, facilitating the independent verification and comparison of future findings.

References

Safety Operating Guide

Proper Disposal of 2-thiophen-2-yl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe and effective disposal of 2-thiophen-2-yl-1H-imidazole, a compound utilized in various research and development applications. Adherence to these procedures is essential to mitigate environmental contamination and ensure a safe laboratory environment.

Hazard Profile and Safety Considerations

Key Safety Precautions:

  • Always handle this compound within a certified laboratory chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid the generation of dust.[2][3]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be collected in a designated, sealable, and airtight waste container.[5]

  • Container Compatibility: The container must be made of a material compatible with the chemical to prevent degradation or reaction.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Attach a completed dangerous waste label as soon as the first waste is added.[5]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Storage of Chemical Waste

Proper storage of the hazardous waste container prior to disposal is crucial to prevent accidents and exposure.

  • Secure Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5]

  • Incompatible Materials: Keep the waste container segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Disposal Procedures

The final disposal of this compound must be conducted through an approved waste disposal facility in accordance with all national and local regulations.

  • Contact EHS: When the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider.

  • Chemical Collection Request: Complete a Chemical Collection Request Form as required by your institution.[5]

  • Handover: Follow the specific instructions provided by the EHS office for the safe handover of the waste container.

The following table summarizes the key logistical information for the disposal of this compound:

ParameterGuideline
Waste Classification Hazardous Waste (Assumed based on related compounds)
Primary Container Sealable, airtight, and chemically compatible container
Labeling Requirements "Hazardous Waste", "this compound", Date
Storage Location Designated hazardous waste storage area
Storage Conditions Cool, dry, well-ventilated, away from incompatible materials
Disposal Method Via approved hazardous waste disposal vendor

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Workflow for the Disposal of this compound A Generation of Waste (e.g., unused chemical, contaminated labware) B Segregate Waste into a Designated, Labeled Container A->B C Store Container in a Secure, Designated Hazardous Waste Area B->C D Is the container full or no longer in use? C->D E Continue to Add Waste Following Safety Protocols D->E No F Contact Environmental Health & Safety (EHS) and Complete Collection Request D->F Yes E->C G Arrange for Professional Disposal via Approved Vendor F->G

References

Essential Safety and Operational Guide for Handling 2-thiophen-2-yl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-thiophen-2-yl-1H-imidazole. The following procedures are based on established best practices for managing heterocyclic compounds with similar structural motifs, such as thiophene and imidazole derivatives.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound, given the potential hazards associated with its constituent chemical groups. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a broad range of chemicals.[1][2]
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times.[1][2][3]
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[1][2][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[2][3]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat, particularly when handling significant quantities or during procedures with a high splash risk.[2][4]
Respiratory Protection Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][5]
RespiratorA NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large-scale spill.[1][3]
Foot Protection Closed-toe ShoesPrevents injury from spills and dropped objects.[3]

Operational Plan: Handling and Experimental Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all handling procedures.[1][2][5]

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[2]

  • Cover the work surface with a disposable absorbent liner.[1]

  • Have all necessary equipment, reagents, and waste containers ready before commencing the experiment to minimize handling time.[2]

  • An emergency eyewash station and safety shower must be readily accessible.[5]

2. Weighing and Transfer:

  • Perform all weighing and transfer of the solid compound within the chemical fume hood to prevent the generation of airborne dust.[2]

  • Use a tared container for weighing.

  • Handle the compound with care to avoid creating dust.

3. Experimental Procedure:

  • Keep the sash of the fume hood at the lowest possible height while working.[2]

  • Continuously monitor the reaction for any unexpected changes.

  • Ensure all containers are securely capped when not in use.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[1][2]

  • Properly label and store any resulting mixtures or products.[1][2]

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[1][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent liners, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.[1][2][6]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2][6] Do not mix with incompatible waste streams.

2. Waste Container Management:

  • Waste containers must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[5][6]

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[6]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

3. Waste Disposal:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup of the hazardous waste by the institution's environmental health and safety department or a licensed waste disposal contractor.[6]

A Preparation B Don PPE A->B Safety First C Work in Fume Hood B->C Engineering Controls D Weighing & Transfer C->D Material Handling E Experimental Use D->E Procedure F Decontamination E->F Post-Experiment G Waste Disposal F->G Waste Management H Remove PPE & Wash Hands G->H Final Steps I End H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-thiophen-2-yl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-thiophen-2-yl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.